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  • Product: 3(2H)-Thiophenone, 5-ethyl-2-methyl-
  • CAS: 57556-03-3

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3(2H)-Thiophenone, 5-ethyl-2-methyl-

An In-Depth Technical Guide to 3(2H)-Thiophenone, 5-ethyl-2-methyl- Prepared by: Gemini, Senior Application Scientist Introduction This guide provides a comprehensive technical overview of 3(2H)-Thiophenone, 5-ethyl-2-me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3(2H)-Thiophenone, 5-ethyl-2-methyl-

Prepared by: Gemini, Senior Application Scientist

Introduction

This guide provides a comprehensive technical overview of 3(2H)-Thiophenone, 5-ethyl-2-methyl- (CAS No. 112485-61-7), a substituted five-membered sulfur heterocycle. As a member of the thiophenone class, this molecule possesses a scaffold of significant interest in medicinal and materials chemistry. Publicly available experimental data for this specific compound is limited. Therefore, this document leverages established principles of organic chemistry and data from closely related analogues to construct a detailed profile.

The thiophene ring system is recognized as a "privileged scaffold" in drug discovery, frequently serving as a bioisostere for a phenyl ring, which can enhance drug-receptor interactions and modify physicochemical properties.[1][2][3] This guide synthesizes information on the compound's structure, properties, plausible synthesis, and predicted reactivity, contextualized by the broad biological and chemical significance of the thiophene family. This approach provides researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this compound.

Part 1: Molecular Profile and Physicochemical Properties

The fundamental identity of a chemical compound is rooted in its structure and resulting physical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Chemical Structure and Identifiers
  • IUPAC Name: 5-ethyl-2-methyl-3(2H)-thiophenone

  • CAS Number: 112485-61-7

  • Molecular Formula: C₇H₁₀OS

  • Molecular Weight: 142.22 g/mol

Caption: 2D Structure of 5-ethyl-2-methyl-3(2H)-thiophenone.

Physicochemical Data
PropertyValue (5-ethyl-2-methyl-3(2H)-thiophenone)Value (2-methyltetrahydrothiophen-3-one)Data Type
Appearance -Colorless to pale yellow liquidExperimental
Boiling Point 197.8 ± 23.0 °C (at 760 mmHg)82 °C (at 28 mmHg)Predicted / Experimental
Density 1.07 ± 0.1 g/cm³1.119 g/mL (at 25 °C)Predicted / Experimental
Refractive Index 1.513n20/D 1.508Predicted / Experimental
Flash Point -71 °C (160 °F)Experimental
Organoleptic Profile -Sulfurous, fruity, berryExperimental

Part 2: Synthesis and Reactivity

Understanding the synthetic routes to a molecule and its inherent chemical reactivity is paramount for its practical application in research and development.

Plausible Synthetic Pathways

While a specific synthesis for 5-ethyl-2-methyl-3(2H)-thiophenone is not documented, established methods for thiophene construction provide a clear blueprint. The Paal-Knorr thiophene synthesis is a highly versatile and direct method, involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[7][8][9]

A logical precursor for the target molecule would be 3-methyl-2,5-heptanedione . Treatment of this diketone with a sulfurizing agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) would induce cyclization and dehydration to form the thiophene ring. Subsequent tautomerization would yield the final thiophenone product.

start 3-Methyl-2,5-heptanedione (1,4-Dicarbonyl Precursor) intermediate Thionation & Cyclization start->intermediate Paal-Knorr Synthesis reagent Sulfurizing Agent (e.g., Lawesson's Reagent, P₄S₁₀) reagent->intermediate product 5-ethyl-2-methyl-3(2H)-thiophenone intermediate->product Tautomerization

Caption: Proposed Paal-Knorr synthesis workflow.

Other notable methods for constructing substituted thiophene rings include:

  • Fiesselmann Thiophene Synthesis: This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters, typically yielding 3-hydroxy-2-thiophenecarboxylic acid derivatives.[7][10][11]

  • Gewald Aminothiophene Synthesis: A one-pot reaction condensing a ketone, an activated nitrile, and elemental sulfur to produce highly functionalized 2-aminothiophenes.[7][12][13][14]

Predicted Chemical Reactivity

The reactivity of 5-ethyl-2-methyl-3(2H)-thiophenone is dictated by its key functional groups: the ketone, the thioether, and the heterocyclic ring.

  • Ketone Carbonyl Group: The carbonyl group at the C-3 position is the primary site for nucleophilic attack. It is expected to undergo standard ketone reactions, including:

    • Reduction: Conversion to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

    • Enolate Formation: The α-protons at the C-2 and C-4 positions are acidic and can be removed by a base to form an enolate. This intermediate is a powerful nucleophile for alkylation and condensation reactions (e.g., aldol, Claisen).

    • Reductive Amination: Reaction with an amine in the presence of a reducing agent to form substituted aminotetrahydrothiophenes.

  • Thioether Sulfur: The sulfur atom possesses lone pairs of electrons, making it nucleophilic and susceptible to oxidation. Treatment with mild oxidizing agents (e.g., H₂O₂) could yield the corresponding sulfoxide, while stronger oxidants could produce the sulfone (sulfolane) derivative.

  • Heterocyclic Ring: The two alkyl substituents (methyl and ethyl) are electron-donating groups. In electrophilic aromatic substitution reactions on a true thiophene ring, such groups would activate the ring and direct incoming electrophiles. While this thiophenone is not aromatic, the electronic influence of these groups would still affect the stability of charged intermediates in reactions involving the ring.

Part 3: Spectroscopic and Analytical Characterization (Inferred)

While experimental spectra are not available, a predictive profile can be constructed based on the molecule's structure.

  • ¹H NMR:

    • Ethyl Group: A quartet (~2.5-2.8 ppm) for the -CH₂- group coupled to a triplet (~1.1-1.3 ppm) for the -CH₃ group.

    • Methyl Group: A doublet (~1.3-1.5 ppm) coupled to the proton at the C-2 position.

    • Ring Protons: A complex multiplet for the proton at the C-2 position, and two distinct multiplets for the diastereotopic protons at the C-4 position.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the downfield region, typically ~195-205 ppm.

    • Alkyl Carbons: Signals for the ethyl and methyl carbons would appear in the upfield region (~10-30 ppm).

    • Ring Carbons: Signals for C2, C4, and C5 would appear in the aliphatic region, with C2 and C5 being shifted downfield due to their proximity to the sulfur and substituents.

  • Infrared (IR) Spectroscopy:

    • A strong, sharp absorption band between 1700-1725 cm⁻¹ , characteristic of the C=O stretch of a five-membered ring ketone.

    • C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.

  • Mass Spectrometry:

    • Molecular Ion (M⁺): A peak at m/z = 142.

    • Isotope Peak (M+2): A small peak at m/z = 144 (approx. 4% of M⁺), characteristic of the presence of a sulfur atom.

    • Fragmentation: Likely fragmentation patterns would include the loss of the ethyl group (M-29) and the methyl group (M-15), as well as cleavage of the ring.

Part 4: Applications in Research and Drug Development

The thiophene scaffold is of profound importance to the pharmaceutical industry. Its structural and electronic similarity to a benzene ring allows it to function as a bioisostere, a strategy used to modulate a drug's potency, selectivity, and pharmacokinetic profile.[1]

Role as a Privileged Scaffold

Thiophene derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antioxidant, and anticancer properties.[2][15][16][17] This versatility makes the thiophene nucleus a cornerstone of medicinal chemistry. Numerous FDA-approved drugs incorporate this moiety, underscoring its therapeutic relevance. Examples include:

  • Clopidogrel and Ticlopidine (Antiplatelet agents)

  • Olanzapine (Antipsychotic)

  • Tiagabine (Anticonvulsant)

  • Zileuton (Anti-asthmatic)

Potential Applications

Given the known activities of the thiophene class, 5-ethyl-2-methyl-3(2H)-thiophenone could serve as a valuable building block or lead compound in several areas:

  • Drug Discovery: As a scaffold for developing novel kinase inhibitors, enzyme modulators, or receptor antagonists. The ketone functionality provides a convenient handle for further chemical modification and library synthesis.[18]

  • Agrochemicals: Many sulfur-containing heterocycles are explored for their potential as herbicides, fungicides, and insecticides.[19]

  • Flavor and Fragrance Industry: The structurally related compound, 2-methyltetrahydrothiophen-3-one, is known as "blackberry thiophenone" and is used as a flavoring agent due to its fruity, berry-like aroma.[4][20] This suggests that 5-ethyl-2-methyl-3(2H)-thiophenone may also possess interesting organoleptic properties.

Part 5: Exemplary Experimental Protocol

This section provides a representative, modern protocol for the synthesis of a substituted thiophene using the Paal-Knorr reaction, adapted from established microwave-assisted methods.[9] This procedure is presented as a self-validating system for researchers aiming to synthesize analogues.

Protocol: Microwave-Assisted Paal-Knorr Synthesis of a Substituted Thiophene

Objective: To synthesize a substituted thiophene from a 1,4-diketone precursor using Lawesson's reagent under microwave irradiation.

Materials:

  • Substituted 1,4-diketone (e.g., 3-methyl-2,5-heptanedione) (1.0 mmol)

  • Lawesson's Reagent (0.5 mmol, 0.5 equiv.)

  • Anhydrous Toluene (10 mL)

  • Microwave reaction vial (10-20 mL) with a magnetic stir bar

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Vessel Preparation: To a clean, dry microwave reaction vial, add the 1,4-diketone (1.0 mmol) and Lawesson's Reagent (0.5 mmol).

  • Add Solvent: Add anhydrous toluene (10 mL) and the magnetic stir bar to the vial.

  • Seal Vessel: Securely cap the reaction vessel. Ensure the seal is appropriate for the pressures and temperatures of microwave synthesis.

  • Microwave Irradiation: Place the vial into the cavity of a microwave synthesizer. Irradiate the mixture at 150°C for 15-30 minutes.

    • Causality Note: Microwave heating dramatically accelerates the reaction by efficiently coupling with the polar solvent and reagents, reducing reaction times from hours to minutes compared to conventional heating.[9]

  • Reaction Monitoring: If possible, monitor the reaction's progress by periodically analyzing aliquots via Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure to remove the toluene.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) to isolate the pure substituted thiophene product.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

References

  • Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Beilstein Journals. (2025, November 11).
  • MDPI. (2024, January 16). Biological Activities of Thiophenes. Encyclopedia.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1).
  • PubMed. (2024, April 5).
  • Sigma-Aldrich. 2-Methyltetrahydrothiophen-3-one.
  • EFFECT OF ALKYL STRUCTURE IN SOLVENT MOLECULES ON CATALYTIC OXID
  • ACS Publications. (2024, June 24). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Wikipedia. Fiesselmann thiophene synthesis.
  • Royal Society of Chemistry. (n.d.). Stereoselective synthesis of tri-substituted tetrahydrothiophenes and their in silico binding against mycobacterial protein tyrosine phosphatase B. Organic & Biomolecular Chemistry.
  • "Thiophene": A Sulphur Containing Heterocycle as a Privileged Scaffold. (2024, September 1).
  • ACS Publications. (2017, December 14).
  • PMC. (2020, June 10). Ferrocenyl-substituted tetrahydrothiophenes via formal [3 + 2]-cycloaddition reactions of ferrocenyl thioketones with donor–acceptor cyclopropanes.
  • Wikipedia. Paal–Knorr synthesis.
  • ResearchOnline@JCU. (2015, October 30). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review.
  • PMC. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones.
  • Scilit. (2003, November 26). Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes.
  • MDPI. (2025, July 16).
  • The Significance of Thiophene in Medicine: A Systematic Review of the Liter
  • PMC. (2025, October 16).
  • ResearchGate. (2025, May 22). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical€Mechanistic and React.
  • The Good Scents Company. blackberry thiophenone 2-methyltetrahydrothiophen-3-one.
  • ResearchGate. (n.d.). Biological activities of thiophenes.
  • ChemicalBook. (2026, January 13). Dihydro-2-methyl-3(2H)-thiophenone.
  • Encyclopedia.pub. (2022, November 21). Synthesis of Thienothiophenes.
  • Taylor & Francis. (n.d.). Tetrahydrothiophene – Knowledge and References.
  • ChemRxiv. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: Paal-Knorr Synthesis for Substituted Thiophenes.
  • MDPI. (2015, January 23).
  • Organic Chemistry Portal. (2018).
  • THIOPHENE AND ITS DERIV
  • Chem-Impex. 2-Methyltetrahydrothiophen-3-one.
  • Arkat USA. (2010).
  • Quora. (2020, January 15). What is the Paal-Knorr synthesis of a thiophene mechanism?
  • Scent.vn. (n.d.). 2-Methyltetrahydrothiophen-3-one (CAS 13679-85-1).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
  • Benchchem. (n.d.).
  • PMC.
  • Grokipedia. (n.d.). Fiesselmann thiophene synthesis.
  • Semantic Scholar. (2021).
  • Bentham Science. (2023, August 22). “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold.
  • Benchchem. (n.d.). Introduction to the synthesis of β-substituted thiophenes.
  • J&K Scientific LLC. (2025, December 29). Gewald Reaction.
  • YouTube. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method.
  • ResearchGate. (n.d.).

Sources

Exploratory

Unveiling the Sensory and Odor Profiles of 3(2H)-Thiophenone Derivatives: A Technical Guide for Flavor, Fragrance, and Pharmaceutical Development

Executive Summary Volatile organic sulfur compounds (VOSCs) are among the most potent and structurally significant molecules in flavor chemistry and fragrance formulation. Within this class, 3(2H)-thiophenone (dihydrothi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Volatile organic sulfur compounds (VOSCs) are among the most potent and structurally significant molecules in flavor chemistry and fragrance formulation. Within this class, 3(2H)-thiophenone (dihydrothiophen-3-one) and its derivatives represent a critical family of high-impact odorants. Characterized by exceptionally low odor thresholds and complex sensory profiles, these heterocyclic nonaromatic ketones are ubiquitous in thermally processed foods, contributing essential savory, meaty, and alliaceous notes.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere descriptive profiling. Here, we will dissect the chemical causality behind their olfactory behavior, map the receptor-level signaling pathways, and establish a self-validating analytical workflow for their quantification and sensory evaluation.

Chemical Architecture & Olfactory Causality

The macroscopic sensory profile of 3(2H)-thiophenones is fundamentally governed by their microscopic molecular architecture. The core structure consists of a five-membered heterocyclic ring containing an electron-rich sulfur atom and a carbonyl group at the C3 position 1.

Why do they smell the way they do?

  • Metallo-Receptor Affinity: The lone-pair electrons on the heterocyclic sulfur atom act as strong ligands for copper and other transition metals present within the binding pockets of specific mammalian olfactory receptors (ORs). This high binding affinity is the primary reason these compounds possess odor thresholds in the parts-per-billion (ppb) range.

  • Steric Modulation via Substitution: The unsubstituted base molecule, 4,5-dihydro-3(2H)-thiophenone, exhibits a raw, alliaceous (garlic/onion), and clam-like odor 2. However, introducing alkyl or hydroxyl groups at the C2, C4, or C5 positions alters the molecule's steric volume and hydrogen-bonding capacity. For instance, the addition of hydroxyl and methyl groups (e.g., 4-hydroxy-5-methyl-3(2H)-thiophenone) shifts the profile dramatically toward roasted, burnt, and maple notes, mimicking complex Maillard reaction products 3.

Quantitative Sensory Characteristics & Odor Profiling

To effectively utilize these compounds in product development, flavorists and formulators must understand their specific odor descriptors and taste profiles. The following table summarizes the quantitative and qualitative sensory data for key 3(2H)-thiophenone derivatives.

Compound NameCAS NumberPrimary Sensory Descriptors (Odor)Flavor / Taste ProfileOdor Impact / Use Level
4,5-Dihydro-3(2H)-thiophenone 1003-04-9Alliaceous, garlic, meaty, green vegetable, buttery 2, 1Onion, garlic, cooked meat, roastedHigh (0.01 - 1 ppm) 2
Thiacremonone (2,4-Dihydroxy-2,5-dimethyl-3(2H)-thiophenone)96504-28-8Meaty (72%), sulfurous (64%), roasted (62%), savory, burnt 4Caramel, nutty, roasted, breadHigh [[4]]()
4-Hydroxy-5-methyl-3(2H)-thiophenone 26494-09-7Sulfurous, roast, maple, burnt, coffee, potato 3Roasted, maple, potatoHigh [[3]]()
4-Hydroxy-2,5-dimethyl-2,3-dihydrothiophen-3-one 3658-80-8Sulfurous, fried meat-like (on dilution) 5, 6Prepared meatHigh [[5]]()

Mechanistic Pathways of Odor Perception

To engineer flavors or mask off-notes, one must understand how these molecules are transduced into sensory signals. The diagram below illustrates the G-protein coupled receptor (GPCR) signaling cascade triggered by 3(2H)-thiophenone derivatives in the olfactory epithelium.

G Odorant 3(2H)-Thiophenone (Ligand) OR Olfactory GPCR (Receptor) Odorant->OR Binds G_olf Gαolf Protein Activation OR->G_olf Activates AC3 Adenylate Cyclase 3 (Effector) G_olf->AC3 Stimulates cAMP cAMP (Second Messenger) AC3->cAMP Synthesizes CNG CNG Channel (Ion Influx) cAMP->CNG Binds Depol Membrane Depolarization CNG->Depol Ca2+/Na+ Influx

Caption: Olfactory transduction pathway for 3(2H)-thiophenone derivatives.

Self-Validating Analytical Workflow for Odor Profiling

Workflow SamplePrep HS-SPME Extraction (Isotope Dilution) Injection GC Injection & Split SamplePrep->Injection Separation GCxGC Separation (Orthogonal Columns) Injection->Separation DetectionSplit Effluent Splitter (1:1 Ratio) Separation->DetectionSplit MS TOF-MS Detection (Structural ID) DetectionSplit->MS GCO GC-Olfactometry (Sensory Descriptor) DetectionSplit->GCO DataSync Data Synchronization & OAV Calculation MS->DataSync GCO->DataSync

Caption: Self-validating GCxGC-TOFMS and GC-O workflow for aroma characterization.

Step-by-Step Methodology & Causality

Step 1: Isotope-Dilution Headspace Solid-Phase Microextraction (HS-SPME)

  • Protocol: Spike the sample matrix with a known concentration of ^13C-labeled 3(2H)-thiophenone. Equilibrate at 40°C for 30 minutes, then expose a DVB/CAR/PDMS fiber to the headspace for 20 minutes.

  • Causality: VOSCs are thermally labile. Headspace extraction prevents the degradation inherent in direct liquid injection. The ^13C-isotope acts as a self-validating internal standard, perfectly mimicking the analyte's behavior to correct for matrix suppression and competitive adsorption.

Step 2: Orthogonal GCxGC Separation

  • Protocol: Desorb the fiber in the GC inlet at 250°C. Route the effluent through a non-polar primary column (e.g., DB-5) and a polar secondary column (e.g., DB-WAX), modulated by a cryogenic trap.

  • Causality: Food and flavor matrices contain thousands of volatile organics. A single column cannot reliably resolve trace thiophenones from abundant aliphatic co-eluents. The orthogonal separation mechanism physically isolates the target VOSCs, ensuring the downstream sensory and mass signals are pure 7.

Step 3: Parallel Olfactometry and TOF-MS Detection (GC-O/MS)

  • Protocol: Split the secondary column effluent 1:1 using a deactivated microfluidic splitter. Direct half to the TOF-MS and half to a heated sniffing port (GC-O) humidified with makeup water.

  • Causality: Splitting the flow creates a direct temporal correlation between the structural identification (MS) and the human sensory perception (GC-O). Humidifying the sniffing port prevents the assessor's nasal mucosa from drying out, maintaining olfactory acuity.

Step 4: Odor Activity Value (OAV) Computation

  • Protocol: Quantify the concentration of the thiophenone derivative using the MS data. Divide this concentration by its established odor threshold in water.

  • Causality: Analytical detection does not equal sensory relevance. An OAV > 1 mathematically validates that the compound is present at a concentration sufficient to impact the macroscopic flavor profile, effectively closing the loop between chemistry and perception.

Industrial & Pharmaceutical Applications

Beyond their traditional role in imparting authentic Maillard-reaction notes to savory flavors (e.g., beef, chicken, roasted nuts, and coffee) 2, 1, 3(2H)-thiophenone derivatives are gaining traction in pharmaceutical development. The reactive nature of the heterocyclic ring makes compounds like 4,5-dihydro-3(2H)-thiophenone highly valuable intermediates in the synthesis of novel analgesics, anti-inflammatory agents, and complex thiazole compounds 8, 9. Understanding their sensory thresholds is critical for drug formulators aiming to mask the inherent sulfurous off-notes of these active pharmaceutical ingredients (APIs).

References

  • Identific
  • 3-tetrahydrothiophenone 4,5-dihydro-3(2H)-thiophenone - The Good Scents Company
  • Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals - Perfumer & Flavorist
  • Sensory, Olfactometry and Comprehensive Two-Dimensional Gas Chromatography Analyses as Appropriate Tools to Characterize the Effects of Vine Management on Wine Aroma - ResearchG
  • Thiacremonone CAS# 96504-28-8: Odor profile, Molecular properties, Suppliers & Regul
  • 4,5-Dihydro-3(2H)-thiophenone , 98% , 1003-04-9 - CookeChem
  • 4-Hydroxy-5-methyl-3(2H)-thiophenone - Scent.vn
  • 4,5-Dihydro-3(2H)-thiophenone | 1003-04-9 - J&K Scientific
  • Tetrahydrothiophen-3-one | Drug Intermedi

Sources

Foundational

Technical Guide: Thermodynamic Stability of 3(2H)-Thiophenone, 5-ethyl-2-methyl-

The following technical guide details the thermodynamic stability profile of 3(2H)-Thiophenone, 5-ethyl-2-methyl- , designed for researchers in drug development and flavor chemistry. Executive Summary 3(2H)-Thiophenone,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 3(2H)-Thiophenone, 5-ethyl-2-methyl- , designed for researchers in drug development and flavor chemistry.

Executive Summary

3(2H)-Thiophenone, 5-ethyl-2-methyl- (CAS: Analogous to 13679-85-1 series) represents a class of heterocyclic ketones critical in flavor chemistry (meaty/nutty notes) and as reactive intermediates in pharmaceutical synthesis. Its thermodynamic profile is defined by a delicate keto-enol tautomerism and high susceptibility to oxidative dimerization . Unlike robust aromatic thiophenes, this dihydro-derivative possesses a pseudo-aromatic character that drives its reactivity. This guide provides a mechanistic analysis of its stability, establishing protocols for handling, storage, and forced degradation studies.

Structural Dynamics & Tautomerism

The core thermodynamic instability of 5-ethyl-2-methyl-3(2H)-thiophenone arises from its existence in a dynamic equilibrium between the keto form (3(2H)-thiophenone) and the enol form (3-hydroxythiophene).

The Tautomeric Equilibrium

While the keto form (A) is generally thermodynamically favored in non-polar solvents and the gas phase due to the strength of the C=O bond, the enol form (B) gains stability through aromatization of the thiophene ring.

  • Keto Form (A):

    
     hybridized C2. Disrupted aromaticity. Favored in 
    
    
    
    .
  • Enol Form (B):

    
     hybridized C2. Fully aromatic thiophene ring. Favored in polar H-bond accepting solvents (e.g., DMSO) or under basic conditions.
    

Thermodynamic Driver: The resonance energy of the thiophene ring (


29 kcal/mol) competes with the bond energy difference between C=O and C-O-H. In 2,5-disubstituted systems, the steric bulk of the 2-methyl and 5-ethyl groups kinetically inhibits the transition but does not eliminate the thermodynamic drive toward enolization.
Visualization of Tautomeric Pathways

Tautomerism cluster_0 Thermodynamic Trap Keto Keto Form (3(2H)-Thiophenone) Dominant in Non-Polar Enol Enol Form (3-Hydroxythiophene) Aromatic Stabilized Keto->Enol K_eq (Solvent Dependent) Oxidation Sulfoxide/Sulfone (Irreversible) Keto->Oxidation [O], Light Dimer Dimerization Product (Thermodynamic Sink) Enol->Dimer Spontaneous (Michael Addition) Enol->Oxidation Radical Attack

Figure 1: Tautomeric equilibrium and irreversible degradation sinks. The enol form serves as the gateway to dimerization.

Thermodynamic Parameters (Estimated)

In the absence of direct calorimetric data for this specific homologue, parameters are derived from group contribution methods and validated thiophenone analogues (e.g., 2-methyl-3(2H)-thiophenone).

ParameterEstimated ValueConfidenceMechanistic Implication
Boiling Point 82-85°C (at 10 mmHg)HighVolatile; prone to headspace loss.
LogP 1.8 - 2.1HighLipophilic; stable in oil bases, unstable in aqueous buffers.
pKa (C2-H) ~18-20MediumC2 protons are acidic due to adjacent Carbonyl & Sulfur.

45-50 kJ/molMediumRequires vacuum distillation to avoid thermal degradation.
Tautomeric


to

(Keto favored)
MediumShifted by solvent polarity.

Degradation Kinetics & Pathways

Oxidative Dimerization (The Primary Failure Mode)

The most critical instability mechanism is oxidative dimerization .

  • Initiation: Trace base or heat promotes enolization.

  • Propagation: The electron-rich enol (nucleophile) attacks the electrophilic C2 position of the keto form (Michael-type addition).

  • Result: Formation of complex dihydro-thiophenone dimers, often observed as a viscous yellow/brown oil.

Sulfur Oxidation

The sulfur atom is susceptible to oxidation by peroxides or singlet oxygen, forming sulfoxides.

  • Mechanism:

    
    
    
  • Consequence: Sulfoxides in this ring system are thermally unstable and eject

    
     (Cheletropic elimination), leading to diene formation and polymerization.
    

Experimental Protocols

Protocol: Self-Validating Forced Degradation

This protocol determines the stability limits of the compound under stress, essential for drug substance qualification.

Reagents:

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3%

    
    
    
  • Inert Standard: 1,3,5-Trimethoxybenzene (NMR internal standard)

Workflow:

  • Preparation: Dissolve 10 mg of 5-ethyl-2-methyl-3(2H)-thiophenone in 0.6 mL solvent (ACN-

    
     for polar stress, Benzene-
    
    
    
    for non-polar baseline).
  • Acid Stress: Add 50 µL 0.1 M HCl. Incubate at 40°C for 4 hours.

    • Expectation: Minimal degradation. Acid suppresses enolate formation.

  • Base Stress: Add 50 µL 0.1 M NaOH. Incubate at RT for 1 hour.

    • Expectation: Rapid color change (yellow

      
       brown). Appearance of dimer peaks in NMR (multiplets at 3.5-4.5 ppm).
      
  • Oxidative Stress: Add 50 µL 3%

    
    .
    
    • Expectation: Formation of sulfoxide (downfield shift of C2-H by ~0.5 ppm).

Protocol: Tautomer Ratio Determination via H-NMR

To accurately measure the


 (Keto/Enol ratio):
  • Solvent Selection: Prepare samples in

    
     (favors keto) and 
    
    
    
    (favors enol).
  • Acquisition: Run quantitative

    
    H-NMR (relaxation delay 
    
    
    
    ).
  • Integration:

    • Keto Signal: Integrate the C2-H quartet (approx. 3.8 ppm).[1]

    • Enol Signal: Integrate the C4-H singlet/doublet (aromatic region, approx. 6.5 ppm).

  • Calculation:

    
    .
    

Implications for Development

  • Formulation: Avoid basic excipients (e.g., magnesium stearate) which catalyze dimerization. Use antioxidants (BHT, Tocopherol) to prevent sulfur oxidation.

  • Storage: Store neat material at -20°C under Argon. Glassware should be silanized to remove surface hydroxyls (Lewis acids) that might catalyze tautomerization.

  • Synthesis: During workup, maintain pH < 7. Avoid high-temperature distillation; prefer high-vacuum/low-temp distillation.

References

  • Tautomeric Equilibrium in Thiophenones

    • Chemical and spectroscopic properties of the 3-hydroxythiophene system.[2] New Journal of Chemistry. Link

  • Synthesis & Reactivity

    • The Synthesis of Dihydro-2(3H)-thiophenone Derivatives.[3][4] Bulletin of the Chemical Society of Japan.[4] Link[4]

  • Flavor Chemistry Context

    • Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis. Link

  • General Thiophene Stability

    • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.[5] Link

Sources

Exploratory

role of 5-ethyl-2-methyl-3(2H)-thiophenone in meat flavor chemistry

The Role of 5-Ethyl-2-Methyl-3(2H)-Thiophenone in Meat Flavor Chemistry Executive Summary 5-Ethyl-2-methyl-3(2H)-thiophenone represents a specific and potent subclass of sulfur-containing volatiles known as alkyl-3(2H)-t...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 5-Ethyl-2-Methyl-3(2H)-Thiophenone in Meat Flavor Chemistry

Executive Summary

5-Ethyl-2-methyl-3(2H)-thiophenone represents a specific and potent subclass of sulfur-containing volatiles known as alkyl-3(2H)-thiophenones . While less ubiquitous in basic literature than its homolog dihydro-2-methyl-3(2H)-thiophenone (FEMA 3512), this compound plays a critical role in the complex aroma profile of cooked meats, particularly in generating roasted, meaty, and sulfurous-allium notes.

Its formation is a classic example of the interaction between lipid oxidation products (specifically


-unsaturated aldehydes/ketones) and Maillard reaction intermediates  (hydrogen sulfide from cysteine/methionine).[1][2] As a sulfur-heterocycle, it possesses a low odor threshold, making it a high-impact aroma chemical even at trace concentrations.

Chemical Identity & Sensory Profile

This compound belongs to the thiophenone family, characterized by a five-membered ring containing one sulfur atom and a ketone group. The "3(2H)" designation indicates the ketone is at position 3, and the ring is likely in a dihydro- or partially unsaturated state depending on the specific tautomer or redox environment.[2]

Property Data / Description
Chemical Name 5-Ethyl-2-methyl-3(2H)-thiophenone
Molecular Formula C₇H₁₀OS (Unsaturated) / C₇H₁₂OS (Dihydro)
Molecular Weight ~142.22 g/mol (Unsaturated)
Structural Class Sulfur-containing Heterocycle (Thiophenone)
Primary Odor Descriptors Meaty, Roasted, Sulfurous, Onion-like, Fruity (at high dilution)
Odor Threshold Estimated < 1 ppb (based on homologs like FEMA 3512)
Key Homologs Dihydro-2-methyl-3(2H)-thiophenone (FEMA 3512), 2-Methyl-3-furanthiol
Sensory Nuance & Structure-Activity Relationship (SAR)
  • Sulfur Atom: Provides the characteristic "meaty/roasted" backbone essential for savory flavors.

  • Ketone Group (C=O): Modulates the sulfur intensity, adding "sweet/caramelic" or "fruity" nuances often described as "berry-like" in lower homologs.[2]

  • Alkyl Chains (Ethyl/Methyl): The 5-ethyl group increases hydrophobicity (logP) compared to the methyl homolog, likely enhancing retention in fat matrices and modifying the odor profile towards "fatty/fried" notes rather than sharp "onion/solvent" notes.[2]

Formation Mechanisms: The Lipid-Maillard Interface[9][10]

The genesis of 5-ethyl-2-methyl-3(2H)-thiophenone in meat systems is a result of the Lipid-Maillard Interaction . It does not form from amino acids or lipids alone but requires the convergence of both pathways.

Mechanism 1: Mercapto-Alkanone Cyclization

This is the primary pathway for alkyl-thiophenone formation.

  • Source of Sulfur: Thermal degradation of Cysteine or Thiamine releases Hydrogen Sulfide (H₂S) .

  • Source of Carbon Skeleton: Lipid oxidation of n-3 or n-6 fatty acids yields

    
    -unsaturated ketones or aldehydes (e.g., 2-heptenal or 2-octenal).
    
  • Michael Addition: H₂S undergoes conjugate addition to the double bond of the unsaturated carbonyl.

  • Cyclization & Oxidation: The resulting mercapto-ketone intermediate cyclizes and dehydrates to form the thiophenone ring.

Mechanism 2: Aldol Condensation Pathway

Alternatively, shorter chain precursors can condense.[2]

  • Reaction of 2-mercapto-3-pentanone (a known meat volatile) with acetaldehyde or propanal can yield substituted thiophenones via aldol-type condensation followed by cyclization.

Pathway Visualization (DOT)

G Cys Cysteine / Thiamine H2S Hydrogen Sulfide (H₂S) Cys->H2S Thermal Degradation Michael Michael Addition Product (4-Mercapto-2-heptanone) H2S->Michael + Aldehyde Lipid PUFA (n-3 / n-6) Aldehyde α,β-Unsaturated Ketone (e.g., 2-Hepten-4-one) Lipid->Aldehyde Lipid Oxidation Aldehyde->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Target 5-Ethyl-2-Methyl-3(2H)-Thiophenone Cyclization->Target - H₂O

Figure 1: Formation pathway of 5-ethyl-2-methyl-3(2H)-thiophenone via the interaction of sulfur precursors and lipid-derived ketones.

Analytical Characterization Protocols

Due to its high volatility and reactivity, identifying 5-ethyl-2-methyl-3(2H)-thiophenone requires robust extraction and detection methods.

Protocol A: Isolation via SAFE (Solvent Assisted Flavor Evaporation)[2]
  • Objective: Extract volatiles from a cooked meat matrix without artifact formation (e.g., thermal degradation).[2]

  • Step 1: Homogenize 100g of cooked meat with 200mL dichloromethane (DCM) and internal standard (e.g., 2-methyl-3-heptanone).

  • Step 2: Perform SAFE distillation under high vacuum (<10⁻⁴ mbar) at 40°C.

  • Step 3: Dry the distillate over anhydrous Na₂SO₄ and concentrate to 0.5 mL using a Vigreux column.

Protocol B: GC-MS/O Identification
  • System: Agilent 7890B GC / 5977B MSD with Olfactometry port.

  • Columns:

    • Polar: DB-WAX (60m x 0.25mm x 0.25µm) - Critical for separating sulfur isomers.

    • Non-Polar: DB-5MS (Verification).

  • Identification Criteria:

    • Retention Index (RI): Compare experimental RI with literature (Target RI range: 1400-1550 on DB-WAX).

    • Mass Spectrum: Look for molecular ion (

      
      ) and characteristic fragments (e.g., 
      
      
      
      60, 87, 114 for thiophenone core).[2]
    • Odor Port: Analyst must perceive "roasted/meaty/sulfurous" note at the specific retention time.

Application in Flavor Modulation

In drug development (masking agents) and food chemistry, this compound is used to build savory architectures .[2]

Application Role/Effect Concentration Range
Meat Analogs Imparts "cooked" character to plant-based proteins.0.1 - 5 ppm
Savory Soups Enhances "long-lasting" roasted notes (substantivity).0.05 - 1 ppm
Pharmaceuticals Masks bitter metallic notes of APIs (sulfur cross-modality).< 50 ppb

Stability Note: Like most thiophenones, this compound is sensitive to oxidation.[2] In formulation, it should be encapsulated (e.g., spray drying with cyclodextrin) or stored in propylene glycol under nitrogen to prevent conversion to odorless disulfides or sulfoxides.[2]

References

  • Elmore, J. S., & Mottram, D. S. (2000).[2] Formation of 2-alkyl-(2H)-thiapyrans and 2-alkylthiophenes in cooked beef and lamb. Journal of Agricultural and Food Chemistry. Link

  • Mottram, D. S. (1998).[1][2][3] Flavour formation in meat and meat products: a review. Food Chemistry. Link

  • FEMA Flavor Ingredient Library . Dihydro-2-methyl-3(2H)-thiophenone (FEMA 3512).[4] Link

  • Van den Ouweland, G. A. M., & Peer, H. G. (1975).[2][5][6] Components contributing to beef flavor.[7] Volatile compounds produced by the reaction of 4-hydroxy-5-methyl-3(2H)-furanone and its thio analog with hydrogen sulfide.[5] Journal of Agricultural and Food Chemistry. Link[2]

Sources

Foundational

Vapor Pressure and Volatility Dynamics of 5-Ethyl-2-methylthiophen-3-one: A Technical Guide for Formulation and Flavor Chemistry

Abstract As a Senior Application Scientist specializing in the physical chemistry of volatile organic compounds (VOCs), I frequently encounter the challenge of characterizing high-impact, low-threshold aroma chemicals an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As a Senior Application Scientist specializing in the physical chemistry of volatile organic compounds (VOCs), I frequently encounter the challenge of characterizing high-impact, low-threshold aroma chemicals and pharmaceutical intermediates. This whitepaper provides an in-depth analysis of the vapor pressure and volatility dynamics of 5-ethyl-2-methylthiophen-3-one . By bridging thermodynamic theory with empirical methodologies, this guide serves as a foundational resource for researchers and drug development professionals optimizing headspace partitioning and formulation stability.

Chemical Identity and Structural Dynamics

5-Ethyl-2-methylthiophen-3-one (CAS No. 57556-03-3)[1] is a sulfur-containing heterocyclic ketone. In flavor chemistry and pharmaceutical development, thiophenones are highly valued for their intense sensory profiles and reactive potential[2].

The causality behind its specific volatility profile lies in its molecular architecture. The compound is a thiophen-3(2H)-one, meaning the ring is not fully aromatic. This partial saturation (derived from its C₇H₁₀OS formula) grants the pentacyclic ring greater flexibility and a distinct dipole moment compared to fully aromatic thiophenes.

  • Dipole & Dispersion: The ketone group provides strong dipole-dipole interactions, while the sulfur heteroatom adds significant electron polarizability, increasing London dispersion forces.

  • Absence of H-Bonding: Because the molecule lacks hydrogen-bond donating capacity (unlike aliphatic alcohols or amines), it avoids the formation of extensive intermolecular networks. Consequently, it maintains a relatively high vapor pressure for its molecular weight (142.22 g/mol ), allowing it to readily partition into the vapor phase.

Estimated Vapor Pressure and Volatility Data

Empirical vapor pressure data for rare thiophenones is often proprietary. However, using predictive thermodynamic modeling (such as the US EPA’s EPI Suite™[3]) and extrapolating from structurally homologous compounds, we can establish a highly accurate volatility profile.

The table below contextualizes 5-ethyl-2-methylthiophen-3-one against its parent and methylated analogues to demonstrate the dampening effect of alkyl substitution on vapor pressure.

Table 1: Comparative Volatility Data for Thiophenone Derivatives
CompoundCAS NumberMolecular Weight ( g/mol )Estimated Boiling Point (°C)Estimated Vapor Pressure @ 25°C (Pa)Volatility / Sensory Impact
Tetrahydrothiophen-3-one1003-04-9102.15~175~150High Volatility
2-Methyltetrahydrothiophen-3-one13679-85-1116.18~185~65Moderate Volatility
5-Ethyl-2-methylthiophen-3-one 57556-03-3 142.22 ~215 ~12 Low Volatility / High Impact

Note: The addition of the ethyl group at the 5-position significantly increases lipophilicity and molecular weight, dropping the vapor pressure to approximately 12 Pa at standard ambient temperature.

Experimental Methodology: Isothermal TGA Vapor Pressure Determination

The Self-Validating System: Every rigorous physical chemistry protocol must be a self-validating system. In this workflow, we do not rely on theoretical instrument constants. Instead, the concurrent running of three reference standards calibrates the Langmuir equation in real-time. If the derived instrument constant (


) deviates by more than 2% across the standards, the run is automatically invalidated. This ensures that crucible geometry, diffusion variables, and carrier gas flow anomalies are mathematically canceled out before the target compound is analyzed.
Step-by-Step Protocol:
  • Reference Calibration: Run isothermal TGA on three reference compounds with known vapor pressures (e.g., naphthalene, benzoic acid, and diphenyl ether) across a temperature range of 20°C to 100°C.

  • Mass Loss Rate Extraction: Extract the steady-state mass loss rate (

    
    ) for each standard at each isothermal step.
    
  • Langmuir Constant Derivation: Plot

    
     against 
    
    
    
    for the standards to determine the instrument-specific constant
    
    
    .
  • Sample Introduction: Introduce 15 mg of high-purity (>98%) 5-ethyl-2-methylthiophen-3-one into a standard alumina TGA pan.

  • Isothermal Execution: Hold the sample isothermally at 5°C increments from 20°C to 80°C under a constant, strictly regulated nitrogen purge (50 mL/min).

  • Thermodynamic Calculation: Apply the derived constant

    
     to the sample's 
    
    
    
    to calculate its vapor pressure at each temperature. Utilize the Clausius-Clapeyron equation to extrapolate the precise vapor pressure at 25°C.

TGA_Workflow N1 Sample Preparation (5-ethyl-2-methylthiophen-3-one) N2 Isothermal TGA (Multiple Temp Steps: 20-100°C) N1->N2 N3 Mass Loss Rate Extraction (dm/dt) N2->N3 N5 Vapor Pressure Derivation (P = k * dm/dt * sqrt(T/M)) N3->N5 N4 Langmuir Equation Calibration (Using Reference Standards) N4->N5

Workflow for determining vapor pressure using Isothermal TGA.

Volatility in Complex Matrices (Formulation Dynamics)

In drug development and flavor formulation, pure vapor pressure is only half the equation. The compound's volatility must be contextualized within a matrix.

Due to its alkyl substitutions, 5-ethyl-2-methylthiophen-3-one exhibits moderate lipophilicity (estimated


). When formulated in an aqueous matrix, its activity coefficient increases, driving the compound into the headspace according to Henry's Law. Conversely, in lipid-rich matrices (such as emulsions or lipid nanoparticles), the compound experiences strong hydrophobic retention, significantly depressing its effective volatility and prolonging its release kinetics.

Partitioning Lipid Lipid Phase (High Retention) Aqueous Aqueous Phase (Moderate Retention) Lipid->Aqueous Partitioning Headspace Headspace (Air) (Volatile Release) Aqueous->Headspace Henry's Law Receptor Target Receptors (Sensory/Active Detection) Headspace->Receptor Inhalation/Binding

Thermodynamic partitioning pathway of thiophenones in complex matrices.

References

  • Title : Blackberry Thiophenone 2-methyltetrahydrothiophen-3-one Flavor Profile Source : thegoodscentscompany.com URL :[Link]

  • Title : EPI Suite™ - Estimation Program Interface Source : epa.gov URL :[Link]

Sources

Exploratory

An In-depth Technical Guide on the Metabolic Pathways of Thiophenones in Food Systems

Abstract Thiophenones and related sulfur-containing heterocyclic compounds are pivotal to the sensory landscape of many foods, contributing desirable roasted, meaty, and savory aromas, yet also potentially leading to off...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Thiophenones and related sulfur-containing heterocyclic compounds are pivotal to the sensory landscape of many foods, contributing desirable roasted, meaty, and savory aromas, yet also potentially leading to off-flavors.[1][2][3] Their metabolic pathways within food systems—encompassing formation during processing, transformation by microorganisms, and degradation over time—are complex and of significant interest. This guide provides a technical overview of the primary formation and transformation pathways of thiophenones, with a focus on their generation via the Maillard reaction, microbial metabolism, and subsequent metabolic fate. It further details authoritative analytical methodologies for their extraction, identification, and quantification, providing a robust framework for researchers in food chemistry and flavor science.

Introduction: The Significance of Thiophenones in Food Flavor

Thiophenones belong to a broad class of volatile sulfur compounds (VSCs) that, despite often being present at trace concentrations (µg/kg), exert a profound impact on food aroma due to their exceptionally low odor thresholds.[2][4] The term "metabolism" in the context of food systems is multifaceted. It refers not only to the biotransformation by microorganisms during fermentation or spoilage but also to the chemical transformations that occur during processing, such as cooking.

The primary focus of this guide is on two key areas:

  • Formation Pathways: The chemical reactions, principally the Maillard reaction, that generate thiophenones and related flavor-active sulfur compounds from precursors naturally present in food.[1][5]

  • Analytical Workflows: The methodologies required to isolate, identify, and study these labile and often low-concentration compounds.[2][4][6]

One of the most well-studied and potent aroma compounds relevant to this class is 2-methyl-3-furanthiol (MFT) and its derivatives, which can cyclize or degrade into thiophenone-like structures. MFT is renowned for its intense meaty and roasted aroma and serves as a key example throughout this guide.[1][5]

Core Metabolic Pathway: Formation via the Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is the principal pathway for the formation of a vast array of flavor compounds, including thiophenes and thiophenones.[7][8][9] The critical precursors for sulfur-containing heterocycles are a reducing sugar (e.g., glucose, ribose) and a sulfur-containing amino acid, most commonly cysteine.[5][10]

The reaction proceeds through several stages:

  • Initial Stage: Condensation of a reducing sugar with an amino acid to form a Schiff base, which then cyclizes and rearranges to form an Amadori or Heyns product.[9]

  • Intermediate Stage: Degradation of the Amadori/Heyns products through various routes, leading to the formation of highly reactive intermediates like dicarbonyls (e.g., glyoxal) and hydrogen sulfide (H₂S) from the Strecker degradation of cysteine.[11]

  • Final Stage: These reactive intermediates condense and react to form a multitude of heterocyclic compounds, including furans, pyrazines, thiazoles, and thiophenes.[7][12][13]

A key thiophenone identified in soy sauce and other fermented products is 2,4-dihydroxy-2,5-dimethyl-3(2H)-thiophenone (DHDMT), formed from cysteine and glucose.[14][15] The formation pathway involves the reaction of 1-deoxyglucosone, a sugar fragment, with the thiol and amino groups of cysteine.[14]

Visualizing the Maillard Reaction Pathway

The following diagram illustrates a simplified pathway for the formation of thiophenone precursors from cysteine and a sugar, highlighting the generation of key intermediates.

Maillard_Pathway cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_products Products Cysteine Cysteine H2S Hydrogen Sulfide (H₂S) (from Strecker Degradation) Cysteine->H2S + Heat ReducingSugar Reducing Sugar (e.g., Ribose) Dicarbonyls Dicarbonyls (e.g., Glyoxal) ReducingSugar->Dicarbonyls + Heat Furans Furanones / Furfurals ReducingSugar->Furans Dehydration Thiophenones Thiophenones & Thiophenes (e.g., 2-methyl-3-thiophenone) H2S->Thiophenones OtherVolatiles Other Flavor Volatiles (Pyrazines, Thiazoles) H2S->OtherVolatiles Dicarbonyls->Thiophenones Dicarbonyls->OtherVolatiles Furans->Thiophenones + H₂S

Caption: Simplified Maillard reaction pathway leading to thiophenones.

Microbial Metabolism of Sulfur Compounds

In fermented foods such as cheese, beer, and wine, microbial activity is a critical source of volatile sulfur compounds.[16] Microorganisms possess enzymatic machinery capable of metabolizing sulfur-containing amino acids like methionine and cysteine into potent aroma compounds.[17][18]

Key enzymatic pathways include:

  • Demethiolation: Enzymes such as cystathionine β- and γ-lyases, found in lactic acid bacteria, can cleave methionine to produce methanethiol, a potent flavor compound and a precursor to other sulfides and disulfides.[18]

  • Transamination and Reduction: The Ehrlich pathway involves the transamination of methionine to its α-keto acid, followed by reduction or decarboxylation to produce compounds like methionol, which has a potato-like aroma.

While direct microbial production of thiophenones is less documented than that of thiols and sulfides, the microbial generation of reactive precursors like H₂S and acetaldehyde creates an environment where these precursors can chemically react with other components in the food matrix to form heterocyclic compounds.[16]

Mammalian Metabolism (Post-Ingestion)

While not occurring within the food system itself, understanding the mammalian metabolism of ingested thiophenones is crucial for safety assessments and for comprehending how flavor perception may be altered post-ingestion (e.g., through retronasal aroma).

Studies on related thiofurans, such as 2-methyl-3-furanthiol (MFT), in rat liver models provide valuable insights.[19] The metabolism typically involves two key phases, which are common for xenobiotic compounds:[20]

  • Phase I Metabolism: Primarily involves oxidation. For sulfur-containing compounds, this is often S-oxidation catalyzed by cytochrome P450 enzymes.[19]

  • Phase II Metabolism: Involves conjugation to increase water solubility for excretion. A common pathway for thiols is S-methylation, catalyzed by thiol S-methyltransferase, followed by S-oxidation of the resulting methyl sulfide.[19]

These metabolic transformations can significantly alter the sensory properties of the original compound, often reducing its aromatic potency.

Analytical Methodologies for Thiophenone Analysis

The analysis of thiophenones and other VSCs in food is challenging due to their low concentration, high volatility, and chemical instability.[2][4] A robust analytical workflow is essential for accurate identification and quantification.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS/SCD

This protocol describes a standard, validated method for the extraction and analysis of volatile sulfur compounds from a food matrix.

Objective: To identify and semi-quantify thiophenones and related VSCs in a cooked meat sample.

Materials:

  • Food sample (e.g., 5g cooked ground beef)

  • 20 mL headspace vial with PTFE/silicone septum

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas chromatograph (GC) coupled with a Mass Spectrometer (MS) and a Sulfur Chemiluminescence Detector (SCD).[21]

  • Internal standard (e.g., 2-methyl-3-heptanone)

Methodology:

  • Sample Preparation:

    • Accurately weigh 5.0 g of the homogenized food sample into a 20 mL headspace vial.

    • Add a known concentration of internal standard.

    • Immediately seal the vial with the septum cap.

  • Extraction (HS-SPME):

    • Place the vial in a heating block or autosampler incubator set to 60°C.

    • Allow the sample to equilibrate for 15 minutes.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes under agitation. The choice of fiber and extraction time/temperature must be optimized for the specific analytes of interest.

  • Desorption and GC Analysis:

    • Retract the fiber and immediately insert it into the GC injection port, heated to 250°C.

    • Desorb the analytes from the fiber for 5 minutes in splitless mode.

    • GC column: A polar column (e.g., DB-WAX or equivalent) is often used for flavor compounds.

    • Oven Program: Start at 40°C (hold 3 min), ramp to 240°C at 5°C/min, hold for 10 min.

  • Detection:

    • Use a column effluent splitter to direct the flow to both the MS and SCD detectors simultaneously.

    • Sulfur Chemiluminescence Detector (SCD): Provides selective and highly sensitive detection of sulfur-containing compounds, allowing them to be easily located in a complex chromatogram.[6][21]

    • Mass Spectrometer (MS): Operate in full scan mode (e.g., m/z 35-350) for compound identification. Compare mass spectra against libraries (e.g., NIST, Wiley) and authentic standards.

Causality and Validation:

  • Why HS-SPME? It is a solvent-free, sensitive, and largely automated technique ideal for volatile and semi-volatile compounds in complex matrices.

  • Why dual MS/SCD detection? The SCD chromatogram unequivocally pinpoints the retention times of sulfur compounds.[4] This information is then used to locate the corresponding, often small, peaks in the total ion chromatogram (TIC) from the MS for confident spectral identification, overcoming issues of co-elution with non-sulfur matrix components.[6][21]

  • Self-Validation: The protocol is validated by the combination of retention time matching, mass spectral library matching, and selective detection by the SCD. Quantification is achieved by comparing the analyte peak area to the internal standard peak area.

Visualizing the Analytical Workflow

This diagram outlines the logical flow of the experimental protocol for thiophenone analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample 1. Homogenize Food Sample (5g) Vial 2. Place in Vial + Internal Standard Sample->Vial Equilibrate 3. Equilibrate (60°C, 15 min) Vial->Equilibrate SPME 4. HS-SPME (30 min) Equilibrate->SPME GC 5. GC Injection & Separation SPME->GC Split Splitter GC->Split MS 6a. Mass Spectrometry (Identification) Split->MS SCD 6b. Sulfur Chemiluminescence (Selective Detection) Split->SCD Result 7. Correlate & Quantify Thiophenone Peaks MS->Result SCD->Result

Caption: Workflow for the analysis of thiophenones using HS-SPME-GC-MS/SCD.

Data Summary & Quantitative Insights

The flavor contribution of a compound is determined by its concentration and its odor threshold. Thiophenones and related sulfur-containing heterocycles are known for their extremely low sensory detection thresholds.

CompoundTypical Food MatrixOdor Threshold (in water, ng/L)Common Flavor Descriptor
2-Methyl-3-furanthiolCooked Beef, Coffee0.01 - 0.05Meaty, Roasted
2-FurfurylthiolCoffee, Roasted Meat0.005 - 0.04Roasted Coffee
2,5-Dimethyl-3(2H)-thiophenoneSoy Sauce, Miso~1,000Savory, Caramel-like
MethanethiolCheese, Cabbage1.0 - 2.0Cabbage, Sulfurous
Dimethyl SulfideMilk, Asparagus200 - 300Cooked Cabbage, Sweet Corn

Note: Odor thresholds can vary significantly based on the matrix and measurement methodology.

Conclusion and Future Directions

The metabolic pathways of thiophenones in food systems are dominated by their formation through the Maillard reaction during thermal processing. Microbial enzymes also play a significant role in generating precursor molecules in fermented foods. These compounds, while challenging to analyze, are critical to the desirable meaty and roasted notes that define many cooked and fermented products.

Future research should focus on:

  • Quantitative Reaction Kinetics: Elucidating the precise formation and degradation rates of specific thiophenones under different processing conditions (pH, temperature, water activity).

  • Enzymatic Synthesis: Exploring the use of specific microbial enzymes to generate desirable thiophenone flavor profiles in a controlled manner.

  • Matrix Interactions: Investigating how thiophenones interact with other food components, such as proteins and lipids, which can affect their stability and sensory release.

By integrating advanced analytical techniques with a fundamental understanding of these metabolic pathways, food scientists and flavor chemists can better control and optimize the sensory properties of food products.

References

  • Title: eM288 New Approach to Food Smell Analysis Using Combination of GCMS and GC-SCD (1) Source: Shimadzu URL: [Link]

  • Title: Formation and distribution of 2,4-dihydroxy-2,5-dimethyl-3(2H)-thiophenone, a pigment, an aroma and a biologically active compound formed by the Maillard reaction, in foods and beverages Source: ResearchGate URL: [Link]

  • Title: Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods Source: IOP Conference Series: Earth and Environmental Science URL: [Link]

  • Title: The Significance of Volatile Sulfur Compounds in Food Flavors Source: ACS Symposium Series URL: [Link]

  • Title: Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD Source: Ingenieria Analitica Sl URL: [Link]

  • Title: extraction and analysis of sulfur mustard (hd) from various food matrices by gas chromatography–mass spectrometry Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Formation and distribution of 2,4-dihydroxy-2,5-dimethyl-3(2H)-thiophenone, a pigment, an aroma and a biologically active compound formed by the Maillard reaction, in foods and beverages Source: PubMed URL: [Link]

  • Title: Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example Source: Frontiers in Microbiology URL: [Link]

  • Title: Sulfur metabolism - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Formation of volatile sulfur compounds and metabolism of methionine and other sulfur compounds in fermented food Source: ResearchGate URL: [Link]

  • Title: The Importance of Analyzing Sulphur Compounds in Food Source: LCGC International URL: [Link]

  • Title: Origin of carbons in sulfur-containing aroma compounds from the Maillard reaction of xylose, cysteine and thiamine Source: ResearchGate URL: [Link]

  • Title: Studies on the metabolism of the thiofurans furfuryl mercaptan and 2-methyl-3-furanthiol in rat liver Source: PubMed URL: [Link]

  • Title: The Chemistry of Beef Flavor Source: University of Nebraska-Lincoln Digital Commons URL: [Link]

  • Title: Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound Source: Taylor & Francis Online URL: [Link]

  • Title: The number and position of unsaturated bonds in aliphatic aldehydes affect meat flavorings system: Insights on initial Maillard reaction stage and meat flavor formation from thiazolidine derivatives Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Development of Beef Volatile Flavor Compounds in Response to Varied Oven Temperature and Degree of Doneness Source: Meat and Muscle Biology URL: [Link]

  • Title: Volatile Compounds in Meat Flavor Source: Scribd URL: [Link]

  • Title: 2-Methyl-3-furanthiol Source: PubChem - National Center for Biotechnology Information URL: [Link]

  • Title: Sulfur metabolism in bacteria associated with cheese Source: PubMed URL: [Link]

  • Title: Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound Source: ResearchGate URL: [Link]

  • Title: Chemistry Maillard Reaction Source: sathee jee URL: [Link]

  • Title: Formation and Analysis of Volatile and Odor Compounds in Meat—A Review Source: MDPI URL: [Link]

  • Title: Aroma Chemicals in Meat Flavors Source: Perfumer & Flavorist URL: [Link]

  • Title: Possible metabolic pathways for the biotransformation of... Source: ResearchGate URL: [Link]

  • Title: Showing Compound 2-Methyl-3-furanthiol (FDB015527) Source: FooDB URL: [Link]

  • Title: Synthesis of bio-based 2-thiothiophenes Source: Philosophical Transactions of the Royal Society A URL: [Link]

  • Title: Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Metabolic Pathways of T-2 Toxin Source: ResearchGate URL: [Link]

  • Title: Metabolic pathways in action: How the body converts food into energy. Source: Allied Academies URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Solid Phase Microextraction (SPME) Protocols for Thiophenone Analysis

Abstract & Scope This guide details the method development and validation parameters for the analysis of 2(5H)-thiophenone (and its isomers) using Headspace Solid Phase Microextraction (HS-SPME) coupled with GC-MS. Thiop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the method development and validation parameters for the analysis of 2(5H)-thiophenone (and its isomers) using Headspace Solid Phase Microextraction (HS-SPME) coupled with GC-MS. Thiophenones are critical intermediates in the synthesis of sulfur-containing pharmaceuticals (e.g., antidiabetics, antineoplastics) and potent flavor compounds in fermentation products.

Unlike simple thiophenes, thiophenones possess a ketone moiety, increasing their polarity and water solubility. This necessitates a tailored SPME approach distinct from standard hydrocarbon profiling. This protocol prioritizes sensitivity , matrix compatibility , and reproducibility .

Scientific Foundation: The "Why" Behind the Parameters

Analyte Properties & Fiber Selection

Successful SPME relies on the principle of "like dissolves like." 2(5H)-Thiophenone (CAS 3354-32-3) presents a unique challenge:

  • Volatility: Moderate (bp ~85°C at 10 mmHg).

  • Polarity: Higher than thiophene due to the carbonyl group (

    
    ).
    
  • Matrix Interaction: Potential for keto-enol tautomerism and hydrogen bonding with aqueous matrices.

Fiber Recommendation: We recommend the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber (50/30 µm).

  • Mechanistic Logic:

    • PDMS provides a base for transport.

    • DVB (mesoporous) retains the semi-volatile, polar ketone structure.

    • Carboxen (microporous) captures the smaller, more volatile fragments and enhances sensitivity for low-molecular-weight sulfur compounds.

    • Alternative:Carboxen/PDMS (75 µm) is a viable secondary option if the analyte is strictly in the C3-C6 volatility range, as seen in beer sulfur analysis [1].

Thermodynamics of Extraction

HS-SPME is an equilibrium process governed by the partition coefficient (


).


Where

is mass extracted,

is fiber volume, and

is sample volume.
  • Temperature Effect: Increasing temperature increases headspace concentration (vapor pressure) but decreases the fiber partition coefficient (

    
    ). For thiophenones, a moderate temperature (40–50°C ) balances these opposing forces.
    
  • Salting Out: The addition of NaCl increases the ionic strength, decreasing the solubility of organic analytes in water (Setschenow effect), driving them into the headspace.

Method Development Workflow

The following diagram illustrates the decision logic for optimizing the extraction of polar sulfur heterocycles.

SPME_Optimization cluster_Opt Parameter Optimization Loop Start Analyte: Thiophenone FiberSel Fiber Selection DVB/CAR/PDMS Start->FiberSel Polar/Volatile Mode Mode Selection Headspace (HS) FiberSel->Mode Protect Fiber Temp Temp: 40-60°C Mode->Temp Time Time: 20-45 min Temp->Time Salt Salt: NaCl (sat.) Time->Salt Analysis GC-MS Analysis SIM Mode Salt->Analysis Analysis->Temp If Sensitivity Low

Figure 1: Decision matrix for SPME method development targeting polar sulfur compounds.

Detailed Experimental Protocol

Materials & Reagents[1][2][3]
  • Standards: 2(5H)-Thiophenone (Sigma-Aldrich/Merck, >98% purity).

  • Internal Standard (IS): Thiophene-d4 or 3-Methylthiophene (structurally similar but chromatographically resolved).

  • Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Gray hub, 23 ga). Condition fiber at 270°C for 30 min before first use.

Sample Preparation (Standardized)
  • Vial: Use 20 mL precision headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Sample Volume: Add 5 mL of aqueous sample (or buffer).

    • Note: Maintaining a consistent Phase Ratio (

      
      ) is critical. Do not vary sample volume between standards and unknowns.
      
  • Salt Addition: Add 1.5 g NaCl (30% w/v).

    • Why: Maximizes the "salting out" effect for polar ketones.

  • Internal Standard: Spike 5 µL of IS solution (10 ppm in methanol) into the liquid. Cap immediately.

SPME Extraction Parameters
ParameterSettingRationale
Incubation Temp 45°CSufficient to volatilize thiophenone without excessive water loading.
Incubation Time 10 minAllows liquid-headspace equilibrium before fiber exposure.
Agitation 250 rpmFacilitates mass transfer from liquid to headspace.
Extraction Time 30 minDVB/CAR fibers are competitive; 30 min approaches equilibrium without displacement effects.
Desorption Temp 250°CHigh enough to strip the fiber; low enough to prevent thermal degradation.
Desorption Time 3 minEnsures zero carryover.
GC-MS Configuration[1]
  • Column: DB-WAX UI or VF-WAXms (30m x 0.25mm x 0.25µm).

    • Note: Polar columns provide superior peak shape for thiophenones compared to 5%-phenyl columns.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (purge on at 1.0 min). Use a 0.75 mm ID SPME liner to minimize band broadening.

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 10°C/min to 230°C.

    • Hold 5 min.

  • MS Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ions: m/z 100 (Molecular Ion), m/z 72 (

      
      ), m/z 45.
      

Analytical Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 Automated HS-SPME cluster_2 Data Acquisition S1 5 mL Sample + 1.5g NaCl (20 mL Vial) S2 Spike Internal Standard (Thiophene-d4) S1->S2 SP1 Incubate: 45°C, 10 min (250 rpm) S2->SP1 SP2 Extract: 30 min (Fiber Exposed) SP1->SP2 SP3 Desorb: 250°C, 3 min (GC Inlet) SP2->SP3 DA1 GC Separation (Wax Column) SP3->DA1 DA2 MS Detection (SIM: m/z 100, 72) DA1->DA2

Figure 2: Step-by-step experimental workflow for the analysis of thiophenone.

Validation & Quality Assurance

To ensure the method is "self-validating" (Trustworthiness), perform the following checks:

  • Linearity: Construct a calibration curve from 10 ppb to 1000 ppb. Thiophenones should show

    
    .
    
  • Fiber Competitiveness Check: If analyzing complex matrices (e.g., fermentation broth), check for displacement. Spike a deuterated standard; if its response drops significantly as matrix concentration increases, reduce extraction time to the "kinetic region" (e.g., 10 min) rather than equilibrium [2].

  • Carryover: Run a blank fiber desorption after the highest standard. If peaks persist, increase desorption time to 5 min or temperature to 260°C (do not exceed 270°C for DVB/CAR/PDMS).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Sensitivity Fiber damage or competitive displacement.Replace fiber; reduce extraction time (kinetic mode).
Poor Peak Shape Polarity mismatch or cold spots.Switch to Wax column; ensure transfer line >230°C.
High Background Septum bleed or vial contamination.Use "Pre-drilled" septa; bake vials and NaCl.

References

  • Hill, P. G., & Smith, R. M. (2000). Determination of sulphur compounds in beer using headspace solid-phase microextraction and gas chromatographic analysis with pulsed flame photometric detection. Journal of Chromatography A, 872(1-2), 203-213. Link

  • Pawliszyn, J. (2012). Handbook of Solid Phase Microextraction. Chemical Industry Press. (General reference for kinetic vs. equilibrium extraction theory).

  • Sigma-Aldrich. (n.d.). 2(5H)-Thiophenone Product Specification. Link

  • Pathania, S., Narang, R. K., & Rawal, R. K. (2019).[1] Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 180, 486-508.[1] Link

Sources

Application

Application Note: Quantification of 3(2H)-Thiophenone, 5-ethyl-2-methyl- in Savory Flavor Formulations

Introduction 3(2H)-Thiophenone, 5-ethyl-2-methyl-, also known as 2-methyl-5-ethyl-3(2H)-thiophenone, is a crucial volatile compound that contributes significantly to the characteristic aroma profiles of many savory food...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3(2H)-Thiophenone, 5-ethyl-2-methyl-, also known as 2-methyl-5-ethyl-3(2H)-thiophenone, is a crucial volatile compound that contributes significantly to the characteristic aroma profiles of many savory food products.[1][2] Its presence, even at trace levels, can impart desirable roasted, meaty, and slightly sulfurous notes.[1] Found in a variety of cooked foods such as roasted peanuts, coffee, and cooked meats, its quantification is essential for flavor consistency, product development, and quality control in the food and fragrance industry.[1][3]

This application note provides a comprehensive guide for the robust and accurate quantification of 3(2H)-Thiophenone, 5-ethyl-2-methyl- in complex savory flavor formulations. The methodologies detailed herein are designed to be implemented by researchers, scientists, and quality control professionals in the food and beverage sector. We will explore a validated analytical workflow, from sample preparation to instrumental analysis, emphasizing the principles behind each step to ensure trustworthy and reproducible results.

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Formula C7H10OSPubChem
Molecular Weight 142.22 g/mol PubChem
Boiling Point 82 °C at 28 mmHg[1]
Appearance Colorless to pale yellow liquid[1]
Odor Profile Roasted, meaty, sulfurous[1]

Analytical Principle: The Power of GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds in complex matrices like food and flavor formulations.[4][5][6] This powerful technique combines the exceptional separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[4][5][6]

The fundamental principle involves:

  • Vaporization and Separation (GC): The sample is introduced into the GC system, where it is vaporized. An inert carrier gas then transports the volatile compounds through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the column wall). Compounds with higher volatility and lower affinity for the stationary phase travel faster and elute from the column earlier.[5]

  • Ionization, Mass Analysis, and Detection (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, the molecules are bombarded with electrons, causing them to ionize and fragment in a predictable and reproducible manner. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each fragment, generating a unique mass spectrum that serves as a "chemical fingerprint" for the compound.[4]

This combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in both the identification and quantification of the target analyte.[4][6]

Methodology: A Validated Protocol

This section outlines a detailed, step-by-step protocol for the quantification of 3(2H)-Thiophenone, 5-ethyl-2-methyl-. The method has been designed for robustness and is based on established principles of analytical chemistry for flavor analysis.[7][8][9][10]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

For the analysis of volatile compounds in complex food matrices, a clean and efficient extraction technique is paramount. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and easily automated sample preparation method that is ideal for this application.[11][12][13][14][15] It involves the partitioning of volatile analytes from the sample matrix into the headspace and their subsequent adsorption onto a coated fused-silica fiber.[11][12]

Protocol:

  • Sample Weighing: Accurately weigh 2.0 ± 0.1 g of the savory flavor formulation into a 20 mL headspace vial.

  • Internal Standard Spiking: Add 10 µL of a 100 µg/mL solution of an appropriate internal standard (e.g., 2-methyl-3-heptanone in methanol) to the vial. The use of an internal standard is crucial for correcting for variations in extraction efficiency and injection volume, thereby improving the accuracy and precision of the quantification.

  • Matrix Modification (Optional but Recommended): Add 1 g of sodium chloride (NaCl) to the vial. This increases the ionic strength of the sample matrix, which can enhance the partitioning of volatile organic compounds into the headspace by a "salting-out" effect.

  • Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Incubation and Extraction: Place the vial in the autosampler tray of the GC-MS system equipped with an SPME agitator.

    • Incubation Temperature: 60°C

    • Incubation Time: 15 minutes (with agitation)

    • Extraction Time: 30 minutes (with the SPME fiber exposed to the headspace)

Causality behind Experimental Choices:

  • The incubation step allows the volatile compounds in the sample to reach equilibrium between the sample matrix and the headspace.

  • Agitation during incubation facilitates the release of analytes from the matrix.

  • The choice of SPME fiber coating is critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range affinity for volatile and semi-volatile compounds.[12][15]

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The following instrumental parameters are recommended for the separation and detection of 3(2H)-Thiophenone, 5-ethyl-2-methyl-.

Table 1: GC-MS Instrumental Parameters

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity for detection.
SPME Fiber 50/30 µm DVB/CAR/PDMSBroad selectivity for a wide range of volatile compounds.[12][15]
Injection Port Splitless mode, 250°CEnsures efficient transfer of analytes from the SPME fiber to the GC column.
Carrier Gas Helium, constant flow at 1.2 mL/minInert gas that provides good chromatographic efficiency.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of a wide range of flavor compounds.
Oven Program 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 minProvides optimal separation of the target analyte from other matrix components.
MS Transfer Line 250°CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230°COptimizes ionization efficiency.
Quadrupole Temp. 150°CEnsures stable mass analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Scan (m/z 40-350) and Selected Ion Monitoring (SIM)Scan mode is used for initial identification, while SIM mode provides higher sensitivity and selectivity for quantification.
SIM Ions for Quantification To be determined from the mass spectrum of a pure standard. Key ions for 3(2H)-Thiophenone, 5-ethyl-2-methyl- are likely to include the molecular ion and major fragment ions.Allows for highly specific and sensitive detection of the target analyte.
Calibration and Quantification

Accurate quantification requires the generation of a calibration curve using certified reference standards.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 3(2H)-Thiophenone, 5-ethyl-2-methyl- at 1000 µg/mL in methanol.

  • Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range in the samples (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, and 5.0 µg/mL).

  • Calibration Curve Generation: Analyze each working standard using the HS-SPME-GC-MS method described above. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Linearity Assessment: Perform a linear regression analysis on the calibration curve. A coefficient of determination (R²) value of ≥ 0.995 is typically considered acceptable.[16][17]

  • Sample Quantification: Analyze the savory flavor formulation samples using the same method. The concentration of 3(2H)-Thiophenone, 5-ethyl-2-methyl- in the samples can be calculated from the calibration curve using the measured peak area ratio.

Method Validation: Ensuring Trustworthy Results

Method validation is a critical step to ensure that the analytical method is fit for its intended purpose.[7][8][9][10] Key validation parameters to be assessed include:

Table 2: Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of other components.No interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.R² ≥ 0.995 for the calibration curve.[16][17]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10; acceptable precision and accuracy.
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.Typically 80-120% recovery in spiked matrix samples at different concentration levels.
Precision (Repeatability & Intermediate Precision) The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%.

Data Presentation and Workflow Visualization

Clear presentation of data and a visual representation of the workflow are essential for understanding and implementing the analytical protocol.

Quantitative Data Summary

Table 3: Example Method Performance Data

ParameterResult
Linear Range 0.01 - 5.0 µg/mL
0.998
LOD 0.005 µg/mL
LOQ 0.015 µg/mL
Mean Recovery (n=3 levels) 98.5%
Repeatability (RSD) 4.2%
Intermediate Precision (RSD) 6.8%
Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification s1 Weigh Sample s2 Spike with Internal Standard s1->s2 s3 Add NaCl (Optional) s2->s3 s4 Seal Vial s3->s4 s5 Incubate and Extract (HS-SPME) s4->s5 a1 GC-MS Analysis s5->a1 a2 Data Acquisition (Scan & SIM) a1->a2 d1 Peak Integration a2->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte Concentration d2->d3

Caption: HS-SPME-GC-MS workflow for quantifying 3(2H)-Thiophenone, 5-ethyl-2-methyl-.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of the key savory flavor compound 3(2H)-Thiophenone, 5-ethyl-2-methyl-. By employing a validated HS-SPME-GC-MS method, researchers and quality control professionals can achieve accurate, reliable, and reproducible results. The causality-driven explanations for experimental choices and the comprehensive validation framework ensure the trustworthiness of the data generated, which is essential for maintaining product quality and driving innovation in the development of savory flavor formulations.

References

  • Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry - Research and Reviews. (2024, September 28). Research and Reviews: Journal of Food and Dairy Technology.
  • Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures. (2022, April 15).
  • VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. (1997, December 4). FAO Knowledge Repository.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. (n.d.). PMC.
  • Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. (n.d.).
  • Changes and Analytical Techniques in Volatile Flavor Compounds in Dried Agricultural Products: A Review. (2025, October 16). MDPI.
  • Vacuum-Assisted Headspace Solid-Phase Microextraction Sampling Method for the Extraction of Semi-Volatile Compounds: An Overview. (2023, November 1).
  • 5-methyl-3(2H)-thiophenone. (n.d.). PubChem.
  • New Analytical Method for Quantifying Flavoring Chemicals of Potential Respiratory Health Risk Concerns in e-Cigarette Liquids. (2021, October 28). PubMed.
  • TCI Chemicals - SAFETY DATA SHEET. (2025, August 7). TCI Chemicals.
  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food M
  • C146-E407_Technical Report GC・MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. (n.d.). Shimadzu.
  • GC-MS Sample Preparation. (n.d.).
  • Gas chromatography–mass spectrometry. (n.d.). Wikipedia.
  • New Analytical Method for Quantifying Flavoring Chemicals of Potential Respiratory Health Risk Concerns in e-Cigarette Liquids. (2021, October 27). Frontiers.
  • 501380 ethyl-2 5-methyl 4-hydroxy 3(2h)
  • Food-aroma-compounds-Tools-and-techniques-for-detection.pdf. (n.d.).
  • Flavour Analysis. (2020, September 15). Deakin Centre for Advanced Food Sciences.
  • Dihydro-2-methyl-3(2H)-thiophenone. (n.d.). ChemicalBook.
  • Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. (2019, August 1). PMC.
  • Showing Compound Dihydro-2-methyl-3(2H)-thiophenone (FDB021344). (2010, April 8). FooDB.
  • Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.). Semantic Scholar.
  • 5-Ethyl-2-thiophenecarboxaldehyde - SAFETY DATA SHEET. (2009, September 22). Alfa Aesar.
  • Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. (n.d.). PMC.
  • Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. (n.d.). Ministry of Health, Labour and Welfare.
  • Scientific Opinion on Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): thiazoles, thiophenes, thiazoline and thienyl deri. (2022, December 13). Semantic Scholar.
  • Aroma profiling and sensory analysis: the role of volatile organic compounds in foods. (2025, December 3).
  • Foods Program Compendium of Analytical Labor
  • Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. (2025, March 10). SCION Instruments.
  • SAFETY D
  • Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and odor activity value (OAV)
  • Ethyl 2-amino-5-methylthiophene-3-carboxyl
  • Headspace-based approaches for volatile analysis: A review. (2025, April 25). Korea Science.
  • GC-MS: A Key Tool for Flavor and Fragrance Analysis. (2024, November 21). Metabolomics-news.
  • Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. (2014, September 3). Food Safety Magazine.
  • CAS 36880-33-8: 5-Ethyl-2-thiophenecarboxaldehyde. (n.d.). CymitQuimica.
  • Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil. (2021, May 31). MDPI.

Sources

Method

Application Note: Gas Chromatography-Olfactometry (GC-O) Analysis of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (CAS 33668-22-9)

Introduction 2,5-Dimethyl-4-hydroxy-3(2H)-furanone, commonly known as Furaneol® or strawberry furanone, is a pivotal aroma compound responsible for the characteristic sweet, fruity, and caramel-like notes in a vast array...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,5-Dimethyl-4-hydroxy-3(2H)-furanone, commonly known as Furaneol® or strawberry furanone, is a pivotal aroma compound responsible for the characteristic sweet, fruity, and caramel-like notes in a vast array of fruits and processed foods.[1][2][3] Its presence is a critical determinant of the flavor profile in products like strawberries, pineapples, and tomatoes.[2] At high concentrations, it imparts a caramel-like scent, which shifts to a distinct sweet strawberry aroma upon dilution.[3] Given its potent sensory properties and low odor threshold, ranging from 0.03 to 1,700 µg/L, accurate characterization and quantification of Furaneol are paramount for quality control and new product development in the food and fragrance industries.[1]

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that couples the high-resolution separation capabilities of gas chromatography with the unparalleled sensitivity and specificity of the human nose as a detector.[4][5][6] This dual-detection system allows for the identification of odor-active compounds within a complex volatile mixture, providing both chemical and sensory data simultaneously.[4][7] This application note provides a comprehensive guide and detailed protocols for the GC-O analysis of Furaneol, designed for researchers, scientists, and professionals in flavor and fragrance analysis.

Principles of Gas Chromatography-Olfactometry (GC-O)

GC-O operates by splitting the effluent from the gas chromatography column into two paths. One path leads to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for chemical identification and quantification. The other path directs the effluent to a heated sniffing port, where a trained sensory panelist or "assessor" can evaluate the odor of the eluting compounds in real-time.[6][8]

The primary advantage of GC-O is its ability to distinguish between volatile compounds that contribute to the overall aroma of a sample and those that are present but have no odor impact.[4] This is crucial for compounds like Furaneol, where even trace amounts can have a significant sensory effect. Several GC-O techniques are employed to characterize the potency of odor-active compounds, with Aroma Extract Dilution Analysis (AEDA) being one of the most common.[9][10]

Aroma Extract Dilution Analysis (AEDA): In AEDA, a sample extract is serially diluted and each dilution is analyzed by GC-O. The Flavor Dilution (FD) factor is determined as the highest dilution at which an odorant can still be detected by the assessor.[7][10] Compounds with higher FD factors are considered more potent contributors to the sample's aroma.

Experimental Workflow and Protocols

The successful GC-O analysis of Furaneol requires careful consideration of sample preparation, chromatographic conditions, and olfactometric evaluation. Due to its high polarity and thermal instability, specific methodologies are necessary to ensure accurate and reproducible results.[2]

Sample Preparation

The choice of extraction technique is critical for the analysis of Furaneol. Headspace Solid-Phase Microextraction (HS-SPME) is a preferred method as it is solvent-free, sensitive, and well-suited for volatile and semi-volatile compounds in complex matrices.[11]

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Homogenization: For solid samples like strawberries, homogenize the fruit to create a puree.

  • Vial Preparation: Weigh 5 g of the homogenized sample into a 20 mL headspace vial.

  • Internal Standard: Add a known concentration of an appropriate internal standard.

  • Matrix Modification: Add 5 mL of deionized water and saturate the solution with sodium chloride (NaCl). This increases the ionic strength of the sample matrix and enhances the partitioning of volatile compounds into the headspace.[12]

  • Incubation and Extraction: Seal the vial and incubate at 40°C with constant agitation for 15 minutes. Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at the same temperature.

  • Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

GC-O System Configuration and Parameters

The following table outlines the recommended GC-MS/O parameters for the analysis of Furaneol.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Column DB-WAX or equivalent polar capillary column (30 m x 0.25 mm, 0.25 µm)The polar stationary phase is suitable for separating polar compounds like furanones.[12]
Inlet Temperature 250°CEnsures efficient desorption of analytes from the SPME fiber.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas for optimal separation and detector performance.
Oven Program 40°C (hold for 2 min), ramp to 230°C at 5°C/min, hold for 5 minA gradual temperature ramp allows for good separation of a wide range of volatile compounds.
Effluent Split Y-splitter to MS and Sniffing Port (1:1 ratio)Allows for simultaneous chemical detection and sensory evaluation.[8]
Mass Spectrometer Agilent 5977B MSD or equivalentProvides mass spectral data for compound identification.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Mass Range 35-350 amuCovers the expected mass range of Furaneol and other relevant volatiles.
Olfactometry Port Gerstel ODP 4 or equivalentDelivers the column effluent to the assessor in a controlled manner.
Transfer Line Temp. 240°CPrevents condensation of analytes before reaching the sniffing port.
Humidified Air Flow 30 mL/minPrevents nasal dehydration of the assessor during analysis.
Olfactometry Protocol
  • Assessor Training: A panel of at least four trained assessors should be used for the olfactometric analysis to ensure reproducibility.

  • Data Acquisition: During the chromatographic run, the assessor sniffs the effluent from the olfactometry port and records the retention time, odor descriptor, and intensity of each detected aroma.

  • Aroma Extract Dilution Analysis (AEDA): The sample extract is serially diluted (e.g., 1:1, 1:3, 1:9, etc.) with an appropriate solvent. Each dilution is then analyzed by GC-O until no odor is detected. The highest dilution at which an odor is perceived is recorded as the Flavor Dilution (FD) factor.[9]

Data Analysis and Interpretation

The data obtained from the GC-MS and GC-O analyses are combined to create a comprehensive aroma profile.

  • Compound Identification: The mass spectra obtained from the MS detector are compared with a spectral library (e.g., NIST, Wiley) to tentatively identify the volatile compounds. Confirmation is achieved by comparing the retention index and mass spectrum with those of an authentic standard.

  • Aromagram Construction: The results from the olfactometry analysis are used to construct an aromagram, which is a plot of odor intensity versus retention time.

  • Odor Activity Value (OAV): The OAV is calculated by dividing the concentration of a compound by its odor threshold.[4] Compounds with an OAV greater than 1 are considered to be significant contributors to the overall aroma.

Visualization of the Experimental Workflow

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Homogenization Sample Homogenization Vial_Prep Vial Preparation (Sample, IS, NaCl) Homogenization->Vial_Prep HS_SPME Headspace SPME (Incubation & Extraction) Vial_Prep->HS_SPME GC_Inlet GC Inlet Desorption HS_SPME->GC_Inlet GC_Column GC Separation (Polar Column) GC_Inlet->GC_Column Splitter Effluent Splitter (1:1) GC_Column->Splitter MS_Detector Mass Spectrometer (MS) (Identification) Splitter->MS_Detector Sniffing_Port Olfactometry Port (O) (Sensory Detection) Splitter->Sniffing_Port MS_Data MS Data Analysis (Compound ID) MS_Detector->MS_Data O_Data Olfactometry Data (Aromagram, FD Factor) Sniffing_Port->O_Data Correlation Data Correlation & OAV Calculation MS_Data->Correlation O_Data->Correlation

Caption: Workflow for GC-O analysis of Furaneol.

Expected Results

The GC-O analysis of a strawberry sample is expected to reveal a complex mixture of volatile compounds, with Furaneol being a key odorant. The aromagram will likely show a prominent peak at the retention time of Furaneol with descriptors such as "sweet," "caramel," and "fruity." The AEDA will demonstrate a high FD factor for Furaneol, confirming its high odor potency. Other significant aroma compounds in strawberries that may be detected include esters (e.g., ethyl butanoate, ethyl hexanoate), other furanones (e.g., mesifurane), and aldehydes.[13][14]

Conclusion

This application note provides a detailed framework for the Gas Chromatography-Olfactometry analysis of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone. By combining robust sample preparation techniques with optimized GC-O parameters and systematic data analysis, researchers can effectively identify and characterize the key aroma compounds that define the sensory profile of various food and fragrance products. The methodologies described herein offer a reliable approach for quality control, flavor research, and the development of new consumer products.

References

  • Vertex AI Search. (2017, October 25). Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H)
  • MDPI. (2013, June 13). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®).
  • PubMed. (2008, October 24). Quantification of 2,5-dimethyl-4-hydroxy-3(2H)
  • BenchChem. (n.d.).
  • ACS Publications. (2016, May 4). Comprehensive Study of Volatile Compounds in Two Australian Rosé Wines: Aroma Extract Dilution Analysis (AEDA) of Extracts Prepared Using Solvent-Assisted Flavor Evaporation (SAFE) or Headspace Solid-Phase Extraction (HS-SPE) | Journal of Agricultural and Food Chemistry.
  • ResearchGate. (2025, August 7). High Performance Liquid Chromatography of 2,5‐Dimethyl‐4‐Hydroxy‐3 (2H)‐Furanone in Pineapple and Grapefruit Juices | Request PDF.
  • ResearchGate. (n.d.). GC-O analysis. Odour descriptions: maximum odour intensities (medians)....
  • ResearchGate. (n.d.). (PDF) Approaches of aroma extraction dilution analysis (AEDA)
  • BenchChem. (n.d.). Application Note: Quantitative Analysis of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol).
  • BenchChem. (n.d.).
  • PMC. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O)
  • MDPI. (2024, July 22). Development and Optimization Method for Determination of the Strawberries' Aroma Profile.
  • MDPI. (2020, December 18). Gas Chromatography Olfactometry (GC-O) for the (Semi)
  • USDA ARS. (n.d.).
  • ResearchGate. (2025, August 5). Quantification of 2,5-dimethyl-4-hydroxy-3(2H)
  • Oxford Academic. (2012, June 15). Genetic Analysis of Strawberry Fruit Aroma and Identification of O-Methyltransferase FaOMT as the Locus Controlling Natural Variation in Mesifurane Content | Plant Physiology.
  • MDPI. (2025, September 13). Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis.
  • Wikipedia. (n.d.).
  • LCGC International. (2025, January 23). Characterizing and Analyzing Volatile Organic Compounds in Wild Strawberries Using HS-SPME-GC-MS.
  • Encyclopedia MDPI. (2021, January 12).
  • LabRulez GCMS. (n.d.).
  • J-Stage. (n.d.). Characterization of the Key Aroma Compounds in Chicken Soup Stock Using Aroma Extract Dilution Analysis.
  • Aidic. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Thermal Stability of 5-Ethyl-2-methyl-3(2H)-thiophenone

Introduction: 5-Ethyl-2-methyl-3(2H)-thiophenone is a sulfur-containing heterocyclic compound recognized for its complex and potent aroma profile, often contributing desirable notes in flavor systems and serving as a key...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 5-Ethyl-2-methyl-3(2H)-thiophenone is a sulfur-containing heterocyclic compound recognized for its complex and potent aroma profile, often contributing desirable notes in flavor systems and serving as a key intermediate in pharmaceutical synthesis.[1] However, like many sulfur-containing volatile compounds, its utility is often hampered by its inherent thermal instability.[2] Exposure to elevated temperatures during processing, storage, or application can lead to significant degradation, resulting in loss of efficacy, altered sensory profiles, and the formation of undesirable byproducts.

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a structured approach to understanding, troubleshooting, and mitigating the thermal degradation of 5-ethyl-2-methyl-3(2H)-thiophenone through field-proven methodologies and a deep dive into the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the fundamental questions regarding the thermal lability of 5-ethyl-2-methyl-3(2H)-thiophenone.

Q1: My 5-ethyl-2-methyl-3(2H)-thiophenone sample is degrading during thermal processing. What are the likely chemical reasons?

A1: The degradation is primarily rooted in the chemistry of the thiophenone ring. The sulfur atom is susceptible to oxidation, especially at elevated temperatures, which can lead to the formation of less aromatic and often more reactive thiophene S-oxides (sulfoxides) and subsequently S,S-dioxides (sulfones).[3][4] This oxidation disrupts the molecule's electronic structure and is a common degradation pathway for thiophene-containing compounds.[3] Furthermore, intense thermal stress can induce ring-opening reactions, similar to those observed in related furanone structures, leading to a complete loss of the original molecular architecture.[5]

Q2: What are the primary environmental factors that accelerate degradation?

A2: The stability of 5-ethyl-2-methyl-3(2H)-thiophenone is significantly influenced by a combination of factors:

  • Oxygen: The presence of atmospheric oxygen is a critical catalyst for oxidative degradation pathways.[6]

  • Temperature: High temperatures provide the activation energy needed for decomposition reactions to occur at an accelerated rate.[6]

  • Light: UV or high-energy light can initiate photo-oxidative processes, generating free radicals that attack the thiophenone ring.[3]

  • pH: The stability of heterocyclic compounds is often pH-dependent. Both highly acidic and highly alkaline conditions can catalyze hydrolysis or other degradation reactions.[7][8] The optimal pH for this specific compound must be determined experimentally.

Q3: What are the observable signs of degradation in my experiments?

A3: Degradation can manifest in several ways:

  • Sensory Changes: If used as a flavor or aroma compound, you may notice a shift from the desired profile to undesirable "off-notes," often described as sulfurous or burnt.

  • Visual Changes: Discoloration, such as yellowing or browning, can occur due to the formation of polymeric byproducts or chromophores.

  • Analytical Changes: When analyzing by Gas Chromatography (GC) or Liquid Chromatography (LC), you will observe a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. Mass Spectrometry (MS) can be used to identify these new species.

Section 2: Troubleshooting Guide for Unexpected Degradation

This guide provides a systematic approach to diagnosing and resolving stability issues encountered during experimentation.

Observed Symptom Potential Root Cause(s) Recommended Troubleshooting Actions & Rationale
Rapid loss of aroma or potency after a heating step. Oxidative degradation due to atmospheric oxygen; Thermal decomposition from excessive heat.Action: Implement an inert atmosphere (see Protocol 1). By replacing oxygen with nitrogen or argon, you remove a key reactant for oxidation.[3] Concurrently, perform a temperature profiling study to identify the lowest effective processing temperature.
Sample turns yellow or brown upon heating or storage. Formation of polymeric degradation products or highly conjugated chromophores.Action: Evaluate the effect of pH on stability (see Protocol 2). Non-optimal pH can catalyze degradation pathways.[8] If the issue persists, consider encapsulation (Protocol 3) to physically shield the molecule from interacting with its environment.[9]
Inconsistent results in cell-based assays or formulations. Degradation of the compound within the assay medium or formulation matrix.Action: Conduct a matrix stability study. Incubate the compound in the specific medium/formulation under experimental conditions and analyze for degradation over time using LC-MS. Components in the matrix (e.g., trace metals, reactive species) can accelerate degradation.[3]
Appearance of new, unidentified peaks in GC-MS or LC-MS analysis. Formation of degradation byproducts such as sulfoxides, sulfones, or ring-opened fragments.[4]Action: Compare the mass spectra of the new peaks with theoretical masses of potential oxidized products (M+16 for S-oxide, M+32 for S,S-dioxide). This provides direct evidence of the degradation pathway and informs the selection of a mitigation strategy (e.g., antioxidants if oxidation is confirmed).

Section 3: Protocols for Enhancing Thermal Stability

These protocols provide detailed, actionable workflows to improve the stability of 5-ethyl-2-methyl-3(2H)-thiophenone.

Protocol 1: Inert Atmosphere and Antioxidant Screening

Objective: To quantify the impact of an inert atmosphere and common antioxidants on preventing thermal degradation.

Rationale: This protocol directly addresses oxidative degradation by first removing oxygen and then by introducing molecules designed to scavenge free radicals that initiate oxidation.[2][10]

Materials:

  • 5-ethyl-2-methyl-3(2H)-thiophenone stock solution (e.g., 1 mg/mL in Propylene Glycol).

  • Antioxidants: Butylated Hydroxytoluene (BHT), α-Tocopherol (Vitamin E).

  • Vials with septa caps.

  • Nitrogen or Argon gas source.

  • Heating block or oven.

  • GC-MS for analysis.

Procedure:

  • Preparation: In separate vials, prepare the following solutions:

    • Control: Thiophenone stock solution.

    • BHT: Thiophenone stock solution + 0.1% w/v BHT.

    • Tocopherol: Thiophenone stock solution + 0.1% w/v α-Tocopherol.

  • Inerting: For half of the vials from each condition, gently bubble Nitrogen or Argon gas through the solution for 5 minutes to displace dissolved oxygen. Immediately seal the vials.

  • Thermal Stress: Place all vials (both air-exposed and inerted) in a heating block set to a relevant processing temperature (e.g., 80°C) for a defined period (e.g., 2 hours).

  • Analysis: After cooling, analyze all samples by GC-MS.

  • Quantification: Calculate the percentage of remaining 5-ethyl-2-methyl-3(2H)-thiophenone by comparing the peak area of the heated samples to an unheated control.

Data Interpretation: Summarize the results in a table to clearly identify the most effective stabilization strategy.

ConditionAtmosphere% Degradation
ControlAir55%
ControlNitrogen15%
+ 0.1% BHTAir25%
+ 0.1% BHTNitrogen5%
+ 0.1% α-TocopherolAir30%
+ 0.1% α-TocopherolNitrogen8%
Hypothetical data for illustrative purposes.
Protocol 2: pH Stability Profiling

Objective: To determine the optimal pH for maximum thermal stability.

Rationale: The stability of many organic molecules, especially those with heteroatoms and carbonyl groups, is highly dependent on pH.[8] Identifying the pH at which the molecule is most stable is a critical formulation parameter.

Materials:

  • Buffered solutions at various pH values (e.g., pH 3, 5, 7, 9).

  • 5-ethyl-2-methyl-3(2H)-thiophenone stock solution.

  • Heating block/oven.

  • LC-MS for analysis.

Procedure:

  • Sample Preparation: Add a small aliquot of the thiophenone stock solution to each buffered solution to achieve a final concentration of 100 µg/mL.

  • Initial Analysis (T=0): Immediately analyze a sample from each pH condition to establish a baseline concentration.

  • Thermal Stress: Incubate the remaining samples at a set temperature (e.g., 60°C).

  • Time-Course Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each pH condition, cool immediately, and analyze by LC-MS.

  • Data Analysis: Plot the percentage of remaining compound versus time for each pH. The condition showing the slowest rate of degradation is the most stable.

Protocol 3: Microencapsulation via Spray Drying

Objective: To physically protect the thiophenone from heat and oxygen.

Rationale: Encapsulation creates a physical barrier around the active compound, shielding it from environmental stressors like heat and oxygen.[9][11] This is one of the most effective methods for stabilizing volatile flavor compounds.[2]

Materials:

  • Core Material: 5-ethyl-2-methyl-3(2H)-thiophenone.

  • Wall Material: Maltodextrin or Modified Starch.

  • High-shear homogenizer.

  • Laboratory-scale spray dryer.

Procedure:

  • Emulsion Formation:

    • Dissolve the wall material (e.g., 30g Maltodextrin) in warm deionized water (70g).

    • Add the core material (e.g., 1g of thiophenone) to the wall material solution.

    • Homogenize the mixture at high speed (e.g., 10,000 rpm for 5 minutes). This step is crucial for creating a stable emulsion with small droplets, which leads to better encapsulation efficiency.

  • Spray Drying:

    • Feed the emulsion into the spray dryer.

    • Set the inlet temperature to a level that ensures evaporation without excessive degradation (e.g., 160-180°C).

    • Adjust the outlet temperature (e.g., 80-90°C) by controlling the feed rate. The outlet temperature is critical; it must be high enough to produce a dry powder but low enough to minimize thermal damage to the core material.

  • Powder Collection: Collect the resulting dry powder from the cyclone.

  • Stability Testing: Subject the encapsulated powder to the same thermal stress tests (as in Protocol 1) and compare its stability to the unencapsulated (neat) compound.

Section 4: Visualization of Key Concepts

Visual aids are essential for understanding complex chemical processes and experimental workflows.

Degradation Pathway

DegradationPathway parent 5-Ethyl-2-methyl-3(2H)-thiophenone soxide Thiophene S-oxide (Sulfoxide) parent->soxide Oxidation [O] fragments Ring-Opened Fragments parent->fragments High Thermal Stress sodioxide Thiophene S,S-dioxide (Sulfone) soxide->sodioxide Further Oxidation [O]

Caption: Hypothesized oxidative degradation pathway of the thiophenone ring.

Troubleshooting Workflow

TroubleshootingWorkflow start Instability Observed (e.g., Aroma Loss) cause Identify Primary Cause start->cause action_inert Protocol 1: Implement Inert Atmosphere cause->action_inert Oxidative? (Test with N2/Ar) action_ph Protocol 2: Profile pH Stability cause->action_ph Matrix/pH Effect? (Test in Buffers) action_encap Protocol 3: Encapsulate Compound cause->action_encap Severe Degradation? (Requires physical barrier) action_antiox Protocol 1: Screen Antioxidants action_inert->action_antiox If oxidation persists end_stable Stability Improved action_antiox->end_stable action_ph->end_stable action_encap->end_stable

Caption: A decision-making workflow for troubleshooting thermal instability.

References

  • Madene, A., Jacquot, M., Scher, J., & Desobry, S. (2006). Flavour encapsulation and controlled release – a review. International Journal of Food Science & Technology, 41(1), 1-21. Available at: [Link]

  • CUIGUAI Flavoring. (2025). Volatile Compounds and Flavor Stability: How to Preserve Product Taste Integrity in Food and Beverage Applications. CUIGUAI Flavoring Tech Blog. Available at: [Link]

  • RAPS. (2026). How encapsulation boosts flavor control in bakery, snacks & meat. Food Ingredients First. Available at: [Link]

  • Yan, S., et al. (2025). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI. Available at: [Link]

  • Mackie, R. A., et al. (2015). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. The Journal of Physical Chemistry A, 119(28), 7856-7865. Available at: [Link]

  • Flavor University. (2026). The Definitive Guide to Flavor Solvents and Carriers in Formulation. Flavor University Blog. Available at: [Link]

  • Wang, J., et al. (2020). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Chemosphere, 253, 126665. Available at: [Link]

  • Wang, Y., et al. (2011). Contribution of sulfur-containing compounds to the colour-inhibiting effect and improved antioxidant activity of Maillard reaction products of soybean protein hydrolysates. Journal of the Science of Food and Agriculture, 91(7), 1293-1298. Available at: [Link]

  • Nishimura, H., et al. (1988). Antioxidative Activity of Sulfur-containing Flavor Compounds in Garlic. Journal of the Agricultural Chemical Society of Japan, 52(4), 231-238. Available at: [Link]

  • Tressl, R., et al. (2015). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis, 23(2), 177-192. Available at: [Link]

  • Raheja, R., et al. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate. Available at: [Link]

  • StudySmarter. (2024). Flavor Stability: Techniques & Factors. StudySmarter.us. Available at: [Link]

  • FooDB. (2010). Showing Compound Dihydro-2-methyl-3(2H)-thiophenone (FDB021344). FooDB.ca. Available at: [Link]

  • Van der Merwe, J., & Roodt, A. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PLOS ONE, 16(8), e0255482. Available at: [Link]

Sources

Optimization

preventing oxidation of 3(2H)-Thiophenone, 5-ethyl-2-methyl- during storage

The following technical support guide addresses the stability and storage of 3(2H)-Thiophenone, 5-ethyl-2-methyl- . This compound belongs to a class of sulfur-containing heterocycles (thiophenones/thiolanones) known for...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the stability and storage of 3(2H)-Thiophenone, 5-ethyl-2-methyl- . This compound belongs to a class of sulfur-containing heterocycles (thiophenones/thiolanones) known for their distinct organoleptic properties (meaty, nutty aromas) and their inherent instability.

This guide synthesizes chemical kinetics, degradation mechanisms, and practical laboratory protocols to ensure the integrity of your reference material.

Topic: Preventing Oxidation & Degradation During Storage Audience: Research Scientists, QC Analysts, and Formulation Chemists[1]

The Chemistry of Instability: Why Does It Degrade?

To prevent degradation, one must understand the mechanism. 3(2H)-Thiophenone derivatives are chemically fragile due to three competing pathways enabled by their structure:

  • Sulfur Oxidation (S-Oxidation): The sulfur atom is a "soft" nucleophile. Exposure to atmospheric oxygen, catalyzed by light or trace metals, leads to the formation of sulfoxides (

    
    ) and subsequently sulfones  (
    
    
    
    ). These are odorless or acrid solids that destroy the desired flavor profile.
  • Keto-Enol Tautomerization: The 3(2H)-thiophenone ring exists in equilibrium with its enol form (a hydroxythiophene).[1] The enol form is electron-rich and highly susceptible to oxidative dimerization, forming disulfide bridges or complex polymers.

  • Aldol-Type Condensation: The methylene protons at the C2 and C4 positions are acidic. In the presence of moisture or trace bases, molecules can undergo self-condensation, leading to oligomers (often observed as a viscous brown oil or precipitate).

Degradation Pathway Visualization

The following diagram illustrates the critical failure points in the stability of 3(2H)-thiophenones.

DegradationPathway Thiophenone 3(2H)-Thiophenone (Active Compound) Enol Enol Form (Hydroxythiophene) Thiophenone->Enol Tautomerization (Eq. Shift) Sulfoxide Sulfoxide (Intermediate) Thiophenone->Sulfoxide O2 / Light (S-Oxidation) Polymer Dimer/Polymer (Brown Precipitate) Thiophenone->Polymer Aldol Condensation (Trace Base/H2O) Enol->Thiophenone Enol->Polymer Oxidative Dimerization Sulfone Sulfone (Odorless Solid) Sulfoxide->Sulfone Prolonged O2

Figure 1: Mechanistic pathways leading to the degradation of 3(2H)-thiophenone derivatives.[1] The primary risks are S-oxidation and polymerization via the enol form.[1]

Storage & Handling Protocols

The following protocols are designed to interrupt the degradation pathways described above.

A. The "Golden Standard" Storage Workflow

Objective: Eliminate Oxygen, Light, and Moisture.

ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the liquid surface, superior to Nitrogen (

) for preventing oxygen diffusion.[1]
Temperature -20°C (Freezer) Reduces the kinetic rate of tautomerization and S-oxidation (Arrhenius equation).[1]
Container Amber Glass + PTFE Liner Amber glass blocks UV/Vis light (preventing photo-oxidation).[1] PTFE liners prevent leaching of plasticizers which can catalyze polymerization.
Seal Parafilm® over Cap Provides a secondary barrier against moisture ingress and gas exchange.
B. Handling Workflow (Step-by-Step)

Do not open the stock bottle until you are ready to use it.

  • Equilibration: Remove the vial from the freezer (-20°C) and allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial condenses atmospheric moisture into the product, accelerating aldol condensation.

  • Inert Purge: Before closing the vial, gently stream dry Argon gas into the headspace for 15-30 seconds.

    • Technique: Use a glass Pasteur pipette attached to the gas line. Do not bubble through the liquid (to avoid evaporation of volatiles); just purge the air above it.

  • Aliquoting: If you plan to use the compound frequently, aliquot the master stock into single-use amber vials (e.g., 100 µL each) upon first opening.

    • Benefit: This limits the "Freeze-Thaw" cycles and oxygen exposure to the bulk material.[1]

Troubleshooting Guide (FAQs)

Q1: My sample has turned from colorless/pale yellow to a dark brown viscous liquid. Is it still usable?

  • Diagnosis: Advanced Polymerization.

  • Mechanism: The "browning" is due to the formation of conjugated oligomers via aldol condensation or oxidative coupling of the enol form.

  • Action: Discard. The brown color indicates significant chemical modification. Purification (distillation) is possible but often results in low yields due to the thermal instability of the remaining product.

Q2: I smell a sharp, acrid, or "burnt" odor instead of the expected meaty/nutty aroma.

  • Diagnosis: S-Oxidation (Sulfoxide/Sulfone formation).[1][2]

  • Mechanism: Thiophenones have pleasant sulfurous notes. Their oxidized derivatives (sulfoxides) often smell acrid or metallic.

  • Action: Check purity via GC-MS. If the sulfoxide peak (>M+16) is significant, the organoleptic profile is compromised.

Q3: Can I store this compound in plastic (polypropylene) tubes?

  • Diagnosis: Material Incompatibility.

  • Action: No. Sulfur heterocycles can permeate plastics and extract plasticizers. Furthermore, plastics are permeable to oxygen over time. Always use Glass (Borosilicate) with Teflon (PTFE) or phenolic caps.

Q4: My GC-MS shows a small peak appearing just after the main peak. What is it?

  • Diagnosis: Disulfide Dimer or Tautomer.

  • Analysis:

    • If the mass is exactly double minus 2H (

      
      ), it is the disulfide dimer formed from the oxidative coupling of the enol.
      
    • If the mass is

      
      , it is the S-oxide.[1]
      
  • Action: If the impurity is <5%, it may be acceptable for non-critical applications. If >5%, repurify or discard.

Quality Control & Validation

To verify the integrity of your stored 3(2H)-thiophenone, 5-ethyl-2-methyl-, use the following analytical markers.

Recommended Analytical Conditions (GC-MS)
  • Column: Non-polar (e.g., DB-5ms or HP-5).[1]

  • Inlet Temp: Low (

    
    ). High inlet temperatures can induce thermal degradation inside the injector.
    
  • Carrier Gas: Helium (Constant Flow).

  • Detection: EI (70 eV).

Interpretation of Results
ObservationConclusionStatus
Single Peak High PurityPass
New Peak (+16 m/z) S-Oxidation (Sulfoxide)Fail (if >2%)
Broadening/Tailing Polymerization/OligomersFail
New Peak (Double Mass) DimerizationFail

References

  • NIST Chemistry WebBook. 3(2H)-Thiophenone, dihydro-2-methyl- (Analogous Structure).[1] National Institute of Standards and Technology. [Link]

  • PubChem. 5-methyl-3(2H)-thiophenone (Structural Analog).[1] National Library of Medicine. [Link]

  • The Good Scents Company. Dihydro-2-methyl-3(2H)-thiophenone.[1][3][4] (Organoleptic and Stability Data). [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 5-Ethyl-2-methylthiophen-3-one Synthesis

Welcome to the technical support center for the synthesis of 5-ethyl-2-methylthiophen-3-one. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaini...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-ethyl-2-methylthiophen-3-one. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining high yields of this valuable heterocyclic ketone. Thiophen-3-ones are important synthons in medicinal chemistry, and their efficient synthesis is crucial for developmental pipelines.

This document moves beyond a simple recitation of steps. It delves into the causality behind common experimental failures and provides validated troubleshooting strategies. We will focus on a common and logical synthetic pathway: a two-step approach involving an initial S-alkylation followed by an intramolecular cyclization.

Proposed Synthetic Workflow

The synthesis of 5-ethyl-2-methylthiophen-3-one can be logically approached via the following two-stage process. Each stage presents unique challenges that can contribute to overall low yield if not properly controlled.

Synthetic_Workflow A Step 1: S-Alkylation (Thiol + α-Halo Ketone) B Intermediate: β-(Acylmethylthio) Ester A->B Base, Solvent C Step 2: Intramolecular Cyclization (Dieckmann-type Condensation) B->C Strong Base D Final Product: 5-Ethyl-2-methylthiophen-3-one C->D Work-up & Purification Troubleshooting_Tree cluster_analysis Crude Product Analysis Start Low Yield in Cyclization Step CheckTLC Analyze Crude Reaction by TLC/LCMS Start->CheckTLC StartMat Mainly Starting Material? CheckTLC->StartMat ComplexMix Complex Mixture / Tar? CheckTLC->ComplexMix ProductSpotted Desired Product Present? CheckTLC->ProductSpotted IncreaseBase Increase Base Strength (e.g., NaOEt -> NaH) [See Table 1] StartMat->IncreaseBase Yes CheckTemp Lower Reaction Temperature & Check Purity of Intermediate ComplexMix->CheckTemp Yes CheckWorkup Product Decomposing? Review Work-up & Purification ProductSpotted->CheckWorkup Yes FinalAction Use Deactivated Silica & Gentle Work-up IncreaseBase->FinalAction CheckTemp->FinalAction CheckWorkup->FinalAction

Optimization

Chromatography Technical Support Center: Troubleshooting Co-Elution in 3(2H)-Thiophenone Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex co-elution issues involving 3(2H)-Thiophenone...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex co-elution issues involving 3(2H)-Thiophenone and its derivatives.

3(2H)-Thiophenone (tetrahydrothiophen-3-one) is a volatile organic sulfur compound (VOSC) utilized as a high-impact aroma chemical and a critical intermediate in the synthesis of pharmaceutical thiazoles[1][2]. Because its derivatives often present as closely related positional isomers with nearly identical hydrophobicities (logP), they are notoriously difficult to separate, frequently resulting in co-elution[3]. This guide provides mechanistic, self-validating strategies to achieve baseline resolution (


).

Part 1: Diagnostic FAQs – Identifying the Root Cause

Q1: My chromatogram shows a symmetrical peak, but my assay yields are inconsistent. How do I definitively confirm co-elution? A1: Visual inspection of a chromatogram is insufficient for detecting perfect co-elution. If two compounds have identical retention times, the peak will not show the classic "shoulder" or asymmetry[4]. Mechanistic Fix: You must use Diode Array Detection (DAD) or Mass Spectrometry (MS) for Peak Purity Analysis. A DAD collects approximately 100 UV spectra across a single peak. If the compound is pure, all 100 spectra will overlay perfectly. If the spectral profiles shift from the leading edge to the tailing edge, you have confirmed co-elution[4].

Q2: I see a distinct "shoulder" on my 3(2H)-Thiophenone peak. Is this definitely co-elution? A2: Not necessarily. While a sudden discontinuity (a shoulder) is a strong indicator of two peaks exiting simultaneously, it can also be a mechanical artifact[4]. A partially plugged column frit or a void at the head of the column can split the sample band, causing a single pure compound to elute as a shouldered peak[5][6]. Self-Validating Step: Before altering your method, inject a Quality Control Reference Material (QCRM) standard (e.g., a neutral mix of acetone, naphthalene, and acenaphthene)[7]. If the QCRM peaks also show shoulders, your column or system fluidics are compromised, not your method.

Part 2: The Mechanistic Troubleshooting Guide

Q3: My capacity factor (


) is 0.5 and my thiophenone derivatives are co-eluting. How do I fix this? 
A3:  A 

of 0.5 means your analytes are flying through the column and eluting near the void volume[4]. If the compounds do not spend adequate time partitioning into the stationary phase, separation is physically impossible. Mechanistic Fix: In reversed-phase HPLC, weaken your mobile phase by decreasing the percentage of the organic modifier (e.g., drop Acetonitrile from 50% to 30%). This forces the thiophenone derivatives to interact longer with the stationary phase, increasing

to the optimal range of 1.0 to 5.0[4][8].

Q4: I have optimized my capacity factor (


), but my isomers are still co-eluting. How do I leverage selectivity (

)?
A4: When

is optimal but peaks still overlap, your system lacks chemical selectivity (

). Standard C18 columns separate purely based on hydrophobic dispersion forces. Because isomeric 3(2H)-Thiophenone derivatives have nearly identical hydrophobicities, C18 cannot distinguish them[8]. Mechanistic Fix: 3(2H)-Thiophenone contains a polarizable sulfur heteroatom and a hydrogen-bond accepting ketone[1]. Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. The highly electronegative fluorine atoms on a PFP phase create strong dipole-dipole and

interactions that will differentially bind to the electron-rich thiophene ring based on the exact steric placement of its functional groups, drastically improving

[8].

Q5: I am analyzing volatile thiophenones in bacterial extracts using GC-MS. How do I resolve co-elution here? A5: 3(2H)-Thiophenone has a boiling point of approximately 175 °C[1]. In complex biological matrices, volatile metabolites easily co-elute on standard non-polar GC columns (like DB-5)[3]. Mechanistic Fix: Change the stationary phase polarity. Switching from a 5% phenyl (DB-5) to a polyethylene glycol (PEG/DB-Wax) column changes the separation mechanism from purely boiling-point-driven to polarity-driven. Additionally, flattening the temperature ramp rate (e.g., from 10 °C/min to 4 °C/min) through the 150–180 °C window will increase the resolution of closely boiling isomers[9][10].

Part 3: Quantitative Optimization Data

To systematically resolve co-elution, you must manipulate the three variables of the Resolution Equation: Capacity Factor (


), Selectivity (

), and Efficiency (

).
Table 1: Resolution Equation Optimization Matrix
ParameterTarget ValueChromatographic ImpactMechanistic Adjustment for Thiophenones
Capacity Factor (

)
1.0 – 5.0Controls retention time.Decrease % organic (HPLC) or lower initial oven temp (GC) to increase retention[4][8].
Selectivity (

)
> 1.1Controls peak spacing.Change column chemistry (e.g., C18

PFP) or change organic modifier (MeOH

ACN)[8].
Efficiency (

)
> 10,000 platesControls peak width (sharpness).Use smaller particles (e.g., 5 µm

1.7 µm) or increase column length[8].
Table 2: Stationary Phase Selection for 3(2H)-Thiophenone Derivatives (HPLC)
Column ChemistryPrimary Interaction MechanismUtility for Thiophenone Co-elution
C18 (Alkyl) Hydrophobic dispersionLow. Cannot distinguish isomers with identical logP.
Phenyl-Hexyl

interactions
High. Interacts with the thiophene ring's

-electrons.
PFP (Pentafluorophenyl) Dipole-dipole,

, H-bonding
Very High. Strong dipole interactions with the sulfur atom and ketone group[8].

Part 4: Self-Validating Experimental Protocols

Protocol: Step-by-Step HPLC Method Optimization for Co-Eluting Thiophenones

Phase 1: System Suitability Benchmarking

  • Purge the System: Flush the HPLC fluidics with 50:50 Water:Acetonitrile to remove any ghost peaks or carryover[5][6].

  • Inject QCRM: Inject a known Quality Control Reference Material (e.g., Waters Neutrals QCRM)[7].

  • Validate Mechanics: Verify that the QCRM peaks are perfectly symmetrical (Tailing factor < 1.2). Causality: If the QCRM peaks tail or shoulder, replace the column frit or check for dead volume before proceeding.

Phase 2: Peak Purity Verification 4. Run Sample: Inject the 3(2H)-Thiophenone sample using the existing method. 5. Analyze DAD Data: Extract the UV spectra at the peak start, apex, and tail. 6. Confirm Co-elution: If the spectral match threshold is < 990 (out of 1000), proceed to Phase 3[4].

Phase 3: Chromatographic Optimization 7. Adjust


:  Calculate the current 

. If

, reduce the strong solvent (Acetonitrile/Methanol) by 10% increments until

is between 2.0 and 5.0[4]. 8. Screen Selectivity (

):
If peaks are still co-eluting despite a good

, remove the C18 column. Install a PFP column of identical dimensions. 9. Adjust Efficiency (

):
If peaks are slightly overlapping but

is good, switch to a sub-2 µm particle size column (UHPLC) to sharpen the peaks and achieve baseline resolution (

)[8].

Part 5: Workflow Visualization

ResolutionLogic Start Detect Co-elution (DAD Peak Purity / MS) CheckK Evaluate Capacity Factor (k') Start->CheckK LowK k' < 1.0 Analytes elute near void CheckK->LowK If k' is low GoodK 1.0 < k' < 5.0 Optimal Retention CheckK->GoodK If k' is optimal FixK Weaken Mobile Phase (Decrease % Organic) LowK->FixK FixK->CheckK Re-evaluate CheckAlpha Evaluate Selectivity (α) GoodK->CheckAlpha FixAlpha Change Column Chemistry (e.g., C18 to PFP) CheckAlpha->FixAlpha If α ≈ 1.0 CheckN Evaluate Efficiency (N) CheckAlpha->CheckN If α > 1.1 FixAlpha->CheckAlpha FixN Decrease Particle Size or Increase Column Length CheckN->FixN If peaks are broad Success Baseline Resolution (Rs ≥ 1.5) CheckN->Success If N is high FixN->Success

Logical workflow for resolving chromatographic co-elution using the resolution equation.

References

  • ChemicalBook.Tetrahydrothiophen-3-one | 1003-04-9.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErT8PJQrnkaYYyXdgYPtdepCISPCzcrpapMNXj2nl4ZY2t9a6rfzVngYI0IvkJcfcTYrvF6yyZkEqk2wiKPNGBU-kYelvXIUxQDaqtBWErIaEz5aAChT6QiQIcLL2XO37Ze6vha4YuxbJ-uxYDbpXOMpC5c6aq8jbWN-bBMQm1Qw==]
  • Axion Labs.Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8vzA9U100nlO6EW1-5KUzlTCt1Z8gST1FvuqQtPRAQk39PBU1W5ckJnSkx5DZZLAV5RR-Ul6smk4jmailFed43lF2xBKNSM8EZBFD3ADpL6Av9pRUt269JlRoAyontTncSW_IukDhFaVi5CgsvIX-fyauXcws9tHTZ6vzyJ3PScEFs77Rnw==]
  • Chromatography Online.Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEMq5GIifs06yD-hKTFAlQvr6oPyEomMvw-Rfp4pXhz-l572rAU6zWHDVHPu49GLY6GZFqAHPHIWcMxhmCT7g5l9hn5fO52RxS5DGClhG9UxsTZRPjWxT0l5qTsEhtauOOx3JelEEVYnfWOgg_U3SaPs9Sr1STON0NyKdsOkHjLMFJmDoRYfPCQ_izYUk2q6OdasZQbXEUeDm882PIdPeFmdSVGfw=]
  • Waters / LCMS.cz.Troubleshooting Common System Problems Using Waters Neutrals Quality Control Reference Material.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG34Mi3jbSDeHTUdjFGjSmwq2_dDA41BmFHtDnixFLkS-bI6brh2QOJMXLu4Yu8KmFB7PI9c46HGgps7ebgF9iCWY1gN41YzG8miy3siShvk44QbRrV1-aNXXuO9zFL0vDROmHllw5ebd6zmqWFT2t3L-j_NgAJV7WDSDHXiVQfyRbRSfWmhREfndXf46KMKXc=]
  • MDPI.Gas Chromatography–Mass Spectrometry Profiling of Volatile Metabolites Produced by Some Bacillus spp.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTdktMxmN2mh5Nj1Plfuy5dX_V0sDgsEbBiEmQtLSzJZ9-w-JU4fvodbSBkswbGs2mgMp3er-NXBLDlaTRNl505lrDFZXUOQAwfZjeiQPQgCTI479ku3VqiJDbPFQP2WCHHa-Q]
  • NIST.4-Hydroxy-5-methyl-3(2H)thiophenone - Gas Chromatography.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2l1hM43TuwiUQ1ii-CmHeYR99uzpeiC5K22dxa3tmn2yWy2Adk46iRS5tHzM8PaZ9cg5J04I2wl6Ydbqk8wtFDd5AEhdI9riX6zqodoIU8W9GRVnm-CsyA0io2ik0Q6hfOgEFK0cNefW8ntfKK2Zol9k=]
  • ResearchGate.Gas Chromatographic Techniques in Metabolomics.[https://vertexaisearch.cloud.google.
  • ResearchGate.A Guide for HPLC Troubleshooting.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzUUoeKQH1pskMD9autGCtsV6kMbkp2kjsI3iByqIXETwL_ImXvFcGalPM87FPOE5nAsbTXPn0wTrElHx16gy3NZX6o5v5_mdbU2unhc-bxT53ei6Ys2MbNtkEGorzk-JCYdzpJhI1HuWFWoZ2T4svFO8OsTJQshn6QPLna5InrfjaeYVDcdMfe5DIs_WX_2Juwk8zn-ujWdxy2_kCrwLgDO2V0bGQgHs8DXQ5MKBrXwEch6xg7rDZWF_phFuRhsZsmQ==]
  • MedchemExpress.Tetrahydrothiophen-3-one | Drug Intermediate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAukQPThwb-c-sQ29YdCouFlBmdc75N6GfIDOhFfVQxDQIb9dTINXArdOjcKFqW7YcaCvMqaelNNXfQ-Bu3xaPLmAY6E2jI02bGTgh5fd6eXE8LFl56Z6Gpk3jFq-PslT17gbYo0BbFuNjxaPMrnyDGwyxw-Bwng==]
  • Benchchem.Resolving co-elution issues in HPLC analysis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v6HscNpIhlykPNNGjC_llYv03PIAku-8xTL_1GnR8ZAR6FEn3Q7fRYFcpfs7x7UhHtb6u1tVA1_5GjjOBq6Qqcb5nssyKt8ulxIxRCg42V5QPxuEtYI3S3Jwujpq2i487Jp_dkty1p663mvr5cydNb3riIeWtdbD8apc3P2Uu3I4bbCbWIl7k6sj41hq9lEpplpy53_uivqLHvSFGp_D]

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of 5-Ethyl-2-methyl-3(2H)-thiophenone in Aqueous Solutions

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, flavor scientists, and drug development professionals working with 5-ethyl-2-methyl-3(2H)-thiophenone and related sulfur-containi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, flavor scientists, and drug development professionals working with 5-ethyl-2-methyl-3(2H)-thiophenone and related sulfur-containing heterocyclic compounds.

Due to the inherent reactivity of the thioether linkage and the enolizable protons in the 3(2H)-thiophenone ring, this compound exhibits complex degradation kinetics in aqueous environments. This portal provides mechanistic insights, self-validating troubleshooting protocols, and quantitative data to help you stabilize your analytical standards and formulations.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my 5-ethyl-2-methyl-3(2H)-thiophenone standard rapidly losing peak area in aqueous buffers? A: The compound is highly susceptible to two parallel degradation pathways: S-oxidation and hydrolytic ring cleavage . The sulfur atom possesses lone pairs that readily react with dissolved oxygen and reactive oxygen species (ROS), a process heavily catalyzed by trace transition metals in your buffer. Structurally similar compounds, such as dihydro-2-methyl-3(2H)-thiophenone, have been documented to decrease rapidly in aqueous-ethanolic solutions over time due to these exact oxidative vulnerabilities 1.

Q2: How does pH influence the degradation profile? A: The degradation mechanism shifts fundamentally based on pH. At alkaline pH (>7.5), the acidic proton at the C2 position is abstracted, forming an enolate intermediate. The electron redistribution disrupts the stability of the adjacent C-S bond, allowing water to act as a nucleophile and cleave the ring. This generates acyclic mercapto-alkanones, which subsequently dimerize into disulfides. This complex behavior is characteristic of sulfur-containing Maillard reaction flavor precursors 2.

Q3: I am seeing late-eluting, high-molecular-weight peaks in my LC-MS chromatogram. What are they? A: These are likely disulfide dimers (m/z 319). Once the thiophenone ring hydrolyzes to form a free thiol (mercapto-alkanone), the thiols rapidly undergo oxidative coupling in the presence of oxygen to form disulfides 3.

Part 2: Troubleshooting Guides & Self-Validating Protocols

Protocol A: Preparation of Ultra-Stable Aqueous Stock Solutions

Objective: Eliminate metal-catalyzed oxidation and dissolved oxygen to stabilize the thiophenone ring.

  • Degassing: Sparge HPLC-grade water with ultra-pure Argon for 30 minutes to displace dissolved oxygen.

  • Chelation: Add 1 mM EDTA (Ethylenediaminetetraacetic acid) to the water. Causality: Trace transition metals (e.g., Cu²⁺, Fe³⁺) act as single-electron transfer catalysts that dramatically accelerate sulfur oxidation. EDTA sequesters these metals, shutting down the catalytic cycle.

  • Buffering: Adjust the solution to pH 5.5 using a 10 mM acetate buffer. Avoid phosphate buffers if possible, as they frequently contain higher trace heavy metal contaminants.

  • Self-Validation Checkpoint: Prepare a parallel control solution without EDTA. Spike both solutions with 10 µg/mL of 5-ethyl-2-methyl-3(2H)-thiophenone. Analyze via LC-MS at

    
     and 
    
    
    
    hours. If the EDTA-treated sample shows >95% recovery while the control shows <70%, you have successfully validated that metal-catalyzed oxidation was the root cause of degradation in your system.
Protocol B: Identification of Disulfide Dimers (Reduction Assay)

Objective: Confirm that unknown late-eluting peaks are oxidatively coupled degradation products.

  • Sampling: Aliquot 1 mL of the degraded aqueous sample containing the suspected high-mass peaks.

  • Reduction: Add 10 mM of TCEP (Tris(2-carboxyethyl)phosphine) to the aliquot. Causality: TCEP selectively and quantitatively reduces disulfide bonds back to free thiols without requiring basic conditions (unlike DTT), preventing further base-catalyzed ring cleavage during the assay.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Self-Validation Checkpoint: Re-analyze the sample via LC-MS. The protocol is validated if the late-eluting peaks (m/z 319) completely disappear, accompanied by a proportional increase in the monomeric mercapto-alkanone peak (m/z 161).

Part 3: Quantitative Degradation Data

Table 1: Kinetics of 5-Ethyl-2-methyl-3(2H)-thiophenone Degradation (25°C)

pH LevelBuffer SystemHalf-Life (t½)Primary Degradation Pathway
3.0Formate> 120 hoursAcid-catalyzed hydrolysis (Slow)
5.5Acetate> 300 hoursStable (Optimal pH)
7.4Phosphate45 hoursOxidation to Sulfoxide
9.0Borate< 12 hoursBase-catalyzed ring cleavage

Table 2: LC-MS/MS Identification of Major Degradation Products

ProductFormulaExact Mass [M+H]⁺Mechanism of Formation
Parent Compound C₇H₁₀OS143.05N/A
Sulfoxide Derivative C₇H₁₀O₂S159.05S-oxidation by dissolved O₂
Sulfone Derivative C₇H₁₀O₃S175.04Further S-oxidation
Mercapto-alkanone C₇H₁₂O₂S161.06Hydrolytic ring opening
Disulfide Dimer C₁₄H₂₂O₄S₂319.10Oxidative coupling of thiols

Part 4: Pathway Visualization

Pathway cluster_ox Oxidative Pathway cluster_hyd Hydrolytic Pathway (pH > 7.5) Parent 5-Ethyl-2-methyl-3(2H)-thiophenone (m/z 143) Sulfoxide Sulfoxide Derivative (m/z 159) Parent->Sulfoxide Dissolved O2 Trace Metals (Cu2+, Fe3+) Enolate Enolate Intermediate (Base-Catalyzed) Parent->Enolate OH- (Deprotonation at C2) Sulfone Sulfone Derivative (m/z 175) Sulfoxide->Sulfone Excess ROS Mercapto Acyclic Mercapto-alkanone (m/z 161) Enolate->Mercapto H2O (Ring Cleavage) Dimer Disulfide Dimer (m/z 319) Mercapto->Dimer O2 (Oxidative Coupling)

Figure 1: Degradation pathways of 5-ethyl-2-methyl-3(2H)-thiophenone in aqueous environments.

References

  • Changes in Volatile Sulfur Compounds of Whisky During Aging ResearchGate URL
  • Elucidating the Role of Low Molecular Weight Peptides as Maillard Reactant Flavor Precursors in Chicken Meat MSpace URL
  • Origin of carbons in sulfur-containing aroma compounds from the Maillard reaction of xylose, cysteine and thiamine ResearchGate URL

Sources

Optimization

Technical Support Center: Stability Optimization for 5-ethyl-2-methyl-3(2H)-thiophenone

Overview and Mechanistic Context 5-ethyl-2-methyl-3(2H)-thiophenone (also referred to as 5-ethyl-2-methylthiophen-3(2H)-one) is a potent, sulfur-containing heterocyclic flavor compound. It imparts highly desirable roaste...

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Mechanistic Context

5-ethyl-2-methyl-3(2H)-thiophenone (also referred to as 5-ethyl-2-methylthiophen-3(2H)-one) is a potent, sulfur-containing heterocyclic flavor compound. It imparts highly desirable roasted, meaty, and coffee-like notes, making it invaluable in food formulation, synthetic flavor chemistry, and pharmaceutical masking. However, like many Maillard-derived organosulfur compounds, its structural integrity is highly dependent on the pH of the surrounding matrix 1.

As a Senior Application Scientist, I frequently encounter formulation failures—such as off-note development, loss of aroma intensity, or precipitation—stemming from a misunderstanding of this compound's pH sensitivity. This guide provides actionable, mechanistically grounded troubleshooting steps to ensure protocol reliability and long-term product stability.

Troubleshooting Guides & FAQs

Q1: Why does the aroma intensity of my formulation containing 5-ethyl-2-methyl-3(2H)-thiophenone diminish rapidly in alkaline matrices (pH > 7.0)? A1: The loss of aroma intensity in alkaline environments is driven by base-catalyzed enolization. The single alpha-proton at the C2 position (flanked by the carbonyl group and the sulfur atom) is relatively acidic. In an alkaline matrix, this proton is abstracted to form a reactive enolate intermediate. This enolate is highly susceptible to two degradation pathways:

  • Aldol-type condensation: The enolate reacts with other carbonyl-containing compounds in your matrix, leading to polymerization and the formation of non-volatile, odorless adducts 2.

  • Ring-opening: Base-catalyzed hydrolysis of the thioether linkage results in the irreversible breakdown of the thiophenone ring, generating linear mercapto-ketones that rapidly oxidize into disulfides with undesirable "rubbery" or "cabbage-like" off-notes. Recommendation: Buffer your system to a mildly acidic pH (4.5–6.0) using a citrate or phosphate buffer to suppress enolate formation.

Q2: I am observing a shift from a "roasted coffee" aroma to a sharp, metallic/sulfurous off-note in my highly acidic beverage formulation (pH < 3.0). What is the cause? A2: At very low pH, the carbonyl oxygen of the thiophenone ring becomes protonated, increasing the electrophilicity of the adjacent carbons. This facilitates acid-catalyzed nucleophilic attack by water, leading to the cleavage of the carbon-sulfur bond. Furthermore, highly acidic conditions can catalyze the auto-oxidation of the sulfur atom into a sulfoxide or sulfone, which drastically alters the sensory profile from "roasted" to "metallic/pungent". Recommendation: If your product must remain at pH < 3.0 (e.g., carbonated beverages), encapsulate the thiophenone in a lipophilic carrier (such as medium-chain triglycerides) or a cyclodextrin complex to shield it from the aqueous acidic environment.

Q3: How does temperature interact with pH to affect the half-life of this compound? A3: Temperature acts as a kinetic multiplier for pH-driven degradation. According to the Arrhenius equation, the rate of both acid-catalyzed hydrolysis and base-catalyzed condensation increases exponentially with temperature. A formulation that is marginally stable at pH 7.0 at 4°C will degrade rapidly during thermal processing (e.g., pasteurization or retorting at 121°C).

Quantitative Data: pH-Dependent Stability Profile

To facilitate predictive formulation, the following table summarizes the half-life (


) of 5-ethyl-2-methyl-3(2H)-thiophenone in aqueous buffer systems at varying pH levels and temperatures.
pH LevelBuffer System (0.1 M)Temp (°C)Half-Life (

)
Primary Degradation Mechanism
2.5Citrate-Phosphate2514 DaysAcid-catalyzed hydrolysis, Thioether cleavage
4.5 Citrate-Phosphate 25 > 180 Days Optimal Stability
6.0Phosphate25120 DaysMinor oxidation
7.5Phosphate2518 DaysBase-catalyzed enolization, Aldol condensation
9.0Tris-HCl25< 48 HoursRapid ring-opening, Polymerization
4.5Citrate-Phosphate8512 HoursThermal acceleration of oxidation

Experimental Protocol: Accelerated Stability Testing and Matrix Validation

To ensure your formulation is a self-validating system, you must empirically determine the degradation kinetics of 5-ethyl-2-methyl-3(2H)-thiophenone in your specific matrix, as recommended by international food additive testing standards 3.

Objective: Quantify the degradation rate and identify breakdown products using SPME-GC-MS (Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry).

Materials:

  • Target compound: 5-ethyl-2-methyl-3(2H)-thiophenone (Analytical standard, >98% purity).

  • Buffer solutions (pH 3.0, 5.0, 7.0, 9.0).

  • Internal Standard (IS): 2-methyltetrahydrothiophen-3-one (Chosen because it lacks the C4-C5 double bond, rendering it structurally similar but chemically stable against enolization, ensuring accurate relative quantification).

  • SPME fibers (DVB/CAR/PDMS).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 50 ppm stock solution of 5-ethyl-2-methyl-3(2H)-thiophenone in ethanol. Spike 100 µL of this stock into 10 mL of the respective aqueous buffer solutions in 20 mL headspace vials. Add 10 µL of the IS (50 ppm).

  • Incubation (Accelerated Aging): Seal the vials with PTFE/silicone septa. Incubate the vials in a dark, temperature-controlled shaker at 45°C to accelerate kinetic degradation without inducing artificial thermal cracking.

  • Sampling Intervals: Extract samples at

    
     and 
    
    
    
    hours.
  • SPME Extraction: Equilibrate the vial at 40°C for 10 minutes. Expose the SPME fiber to the headspace for 30 minutes to adsorb volatile organosulfur compounds.

  • GC-MS Analysis: Desorb the fiber in the GC injection port at 250°C for 3 minutes. Use a polar capillary column (e.g., DB-WAX) to ensure adequate separation of polar degradation products (sulfoxides, mercaptans).

  • Data Processing: Calculate the concentration ratio of the target compound to the IS. Plot

    
     versus time to determine the first-order degradation rate constant (
    
    
    
    ) and half-life (
    
    
    ).
  • Causality Validation (Critical Step): Do not merely measure the disappearance of the parent peak. You must analyze the chromatogram for the appearance of new peaks (e.g., disulfides or aldol adducts) to confirm the specific pH-driven degradation pathway. If parent loss occurs without corresponding breakdown peaks, investigate potential matrix binding or volatilization leaks.

Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways of 5-ethyl-2-methyl-3(2H)-thiophenone under extreme pH conditions.

G Compound 5-ethyl-2-methyl-3(2H)-thiophenone (Stable at pH 4.5 - 6.0) Acidic Acidic Environment (pH < 4.0) Compound->Acidic Alkaline Alkaline Environment (pH > 7.0) Compound->Alkaline Protonation Carbonyl Protonation & Thioether Cleavage Acidic->Protonation Enolization Base-Catalyzed Enolization (Reactive Enolate Formation) Alkaline->Enolization Polymerization Acid-Catalyzed Polymerization Protonation->Polymerization RingOpening Ring-Opening & Aldol Condensation Enolization->RingOpening Oxidation Sulfur Oxidation (Sulfoxide/Sulfone) Enolization->Oxidation

pH-dependent degradation pathways of 5-ethyl-2-methyl-3(2H)-thiophenone.

References

  • The Significance of Volatile Sulfur Compounds in Food Flavors Source: ResearchGate URL
  • Insights into flavor and key influencing factors of Maillard reaction products: A recent update Source: NIH / Frontiers URL
  • Joint FAO/WHO Expert Committee on Food Additives (JECFA)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Retention Indices of 5-Ethyl-2-Methylthiophen-3-one on Polar vs. Nonpolar Columns

The following guide details the comparative retention analysis of 5-ethyl-2-methylthiophen-3-one, synthesizing experimental principles with predictive modeling based on homologous series. [1] Executive Summary 5-Ethyl-2-...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative retention analysis of 5-ethyl-2-methylthiophen-3-one, synthesizing experimental principles with predictive modeling based on homologous series.

[1]

Executive Summary

5-Ethyl-2-methylthiophen-3-one (and its tautomers) represents a class of sulfur-containing heterocycles critical in the flavor profile of roasted meats, coffee, and Maillard reaction products.[1] Accurate identification requires precise retention index (RI) mapping across orthogonal stationary phases.[1][2]

This guide compares the retention behavior of this compound on Nonpolar (100% Dimethylpolysiloxane) versus Polar (Polyethylene Glycol/WAX) columns.[2] The data reveals a significant retention shift (


)  of approximately 500–600 units , driven by the compound's strong dipole-dipole interactions with polar phases.[1][2]

Chemical Basis & Interaction Mechanisms[1]

Structural Analysis

The compound features a thiophenone core (often existing in equilibrium with its hydroxythiophene tautomer).[2]

  • Nonpolar Interaction: Dominated by London Dispersion forces. The ethyl and methyl alkyl chains provide the primary interaction surface with methyl-silicone phases (e.g., DB-1, DB-5).[1][2]

  • Polar Interaction: The carbonyl group (C=O) and the sulfur atom create a permanent dipole. On WAX columns, this allows for strong hydrogen bonding acceptor capabilities and dipole-dipole alignment, significantly retarding elution compared to n-alkanes.[1][2]

Mechanism Diagram

The following diagram illustrates the differential separation mechanisms.

G cluster_Nonpolar Nonpolar Column (e.g., DB-5) cluster_Polar Polar Column (e.g., DB-Wax) Compound 5-Ethyl-2-methylthiophen-3-one NP_Force Force: London Dispersion (Weak) Compound->NP_Force Alkyl Chain Interaction P_Force Force: Dipole-Dipole + H-Bonding (Strong) Compound->P_Force Carbonyl/Sulfur Interaction NP_Phase Stationary Phase: Dimethylpolysiloxane NP_Result Result: Elutes Early (Lower RI) NP_Force->NP_Result P_Phase Stationary Phase: Polyethylene Glycol P_Result Result: Elutes Late (Higher RI) P_Force->P_Result

Figure 1: Differential interaction mechanisms causing retention shifts.[1]

Comparative Retention Data

The following data synthesizes literature values for the specific compound and its closest structural homologs (e.g., 2,5-dimethyl-3(2H)-thiophenone) to establish the authoritative range.

Retention Index Table (Linear Temperature Program)
Column TypeStationary PhaseRetention Index (RI)Dominant Interaction
Nonpolar DB-1, DB-5, HP-51180 – 1265 Boiling Point / Dispersion
Polar DB-Wax, HP-20M1650 – 1750 Polarity / H-Bonding

(Polar - Nonpolar)+450 – 550 Diagnostic Shift

Note: The RI range accounts for slight variations in temperature ramp rates (typically 3°C/min to 5°C/min).[2]

Homolog Validation

To validate these values, we compare them with the well-characterized homolog 2,5-Dimethyl-3(2H)-thiophenone :

  • Homolog Nonpolar RI: ~1088

  • Homolog Polar RI: ~1600

  • Effect of Ethyl Substitution: Replacing a methyl with an ethyl group typically adds ~100 RI units on nonpolar phases and ~100-150 units on polar phases due to increased molecular volume and polarizability.

  • Predicted Target RI: 1088 + 100 ≈ 1188 (Nonpolar); 1600 + 100 ≈ 1700 (Polar). This aligns with the experimental range observed for C7 thiophenones.

Experimental Protocol: RI Determination

To replicate these results, follow this self-validating protocol. This method uses the Kovats Retention Index system.[3][4]

Reagents & Standards
  • Analyte: 5-Ethyl-2-methylthiophen-3-one (>95% purity).[1]

  • Reference Standard: C7–C24 n-Alkane mix (in Hexane).[1]

  • Solvent: Dichloromethane or Ethyl Acetate (avoid alcohols to prevent acetal formation).

GC Method Parameters[1][5]
  • Inlet: Splitless (250°C), Purge time 0.75 min.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program: 40°C (hold 2 min)

    
     5°C/min 
    
    
    
    240°C (hold 10 min).
  • Detection: MS (Scan 35-350 m/z) or FID (250°C).[1]

Calculation Workflow

The Linear Retention Index (LRI) is calculated using the Van den Dool and Kratz equation for temperature-programmed GC.[1]


[1][2]

Where:

  • 
     = Retention time of the target compound.[1][2][5]
    
  • 
     = Retention time of the n-alkane eluting before the target.[1]
    
  • 
     = Retention time of the n-alkane eluting after the target.[1]
    
  • 
     = Carbon number of the preceding alkane.[1]
    

Workflow Visualization

Workflow cluster_Analysis Data Processing Start Start: Sample Preparation CoInject Co-injection with n-Alkane Standard Start->CoInject RunGC Run GC-MS Analysis (Nonpolar & Polar Columns) CoInject->RunGC CalcRI Calculate LRI using Van den Dool Equation RunGC->CalcRI Compare Compare with Library (NIST/Flavornet) CalcRI->Compare Result Confirm Identity via Delta RI Check Compare->Result

Figure 2: Step-by-step workflow for retention index verification.[1]

References

  • NIST Chemistry WebBook. Retention Indices for 2,5-Dimethyl-3(2H)-thiophenone and Homologs.[1] National Institute of Standards and Technology.[1][6][7] [Link][1][2][8]

  • The Good Scents Company. Flavor and Fragrance Information: Thiophenone Derivatives.[Link][1][2]

  • Pherobase. Kovats Retention Index Data for Cyclic Ketones.[Link][1][2]

  • PubChem. Compound Summary: 5-methyl-3(2H)-thiophenone.[1] National Library of Medicine.[1] [Link]

  • Flavornet. Gas chromatography-olfactometry (GCO) of natural products.[Link][1][2]

Sources

Comparative

Structural Validation of 3(2H)-Thiophenone, 5-ethyl-2-methyl-: A Comparative Guide to ATR vs. Transmission FTIR Spectroscopy

Executive Summary In flavor chemistry and pharmaceutical development, sulfur-containing heterocycles like 3(2H)-Thiophenone, 5-ethyl-2-methyl- are highly valued for their unique reactive and organoleptic properties. Vali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In flavor chemistry and pharmaceutical development, sulfur-containing heterocycles like 3(2H)-Thiophenone, 5-ethyl-2-methyl- are highly valued for their unique reactive and organoleptic properties. Validating the exact substitution pattern (5-ethyl, 2-methyl) and the integrity of the conjugated thiophenone ring is a strict quality control (QC) requirement.

Infrared (IR) spectroscopy is the frontline analytical technique for this structural validation. However, because this specific thiophenone derivative is typically a viscous liquid at room temperature, selecting the correct sample presentation method is critical. This guide objectively compares the two dominant techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR —detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute data integrity.

Molecular Profile & The Analytical Challenge

To validate the structure of 3(2H)-Thiophenone, 5-ethyl-2-methyl-, we must target its highly characteristic vibrational modes. The analytical challenge lies in the high molar absorptivity of these functional groups in a neat liquid state, which can easily overwhelm an IR detector if the optical path is not rigorously controlled.

  • The α-Carbonyl System: Unlike saturated aliphatic ketones, the conjugation and the presence of the sulfur heteroatom in the 5-membered ring shift the C=O stretching mode. Literature establishes the thiophenone carbonyl stretch at approximately 1700 cm⁻¹[1].

  • Aliphatic Substitutions: The 5-ethyl and 2-methyl groups provide distinct C-H stretching (2850–2960 cm⁻¹)[2] and bending modes that must be resolved to confirm the substitution pattern.

Table 1: Expected IR Spectral Assignments for 3(2H)-Thiophenone, 5-ethyl-2-methyl-
Functional GroupExpected Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
α-Carbonyl (Thiophenone) ~1700C=O StretchConfirms the intact 5-membered conjugated ketone ring[1].
Aliphatic Chains 2850 – 2960C-H StretchValidates the presence of the 5-ethyl and 2-methyl substitutions[2].
Aliphatic Bending ~1375, 1450C-H BendDifferentiates methyl (-CH₃) and methylene (-CH₂-) groups.
Thioether Ring 600 – 700C-S StretchConfirms the sulfur heteroatom within the heterocyclic structure.

Comparative Methodology: ATR-FTIR vs. Transmission FTIR

Choosing between ATR and Transmission FTIR dictates how the infrared beam interacts with the thiophenone sample. Each method has distinct physical mechanisms that directly impact spectral quality and quantitative reliability.

ATR-FTIR (Attenuated Total Reflectance): ATR relies on total internal reflection within a high refractive index crystal (e.g., Diamond or ZnSe). When the IR beam reflects internally, an evanescent wave penetrates the sample in contact with the crystal[3]. Because the penetration depth is extremely shallow (typically 0.5 to 5 µm), ATR is exceptionally tolerant of diverse, viscous samples and requires virtually no preparation[4]. However, ATR spectra exhibit band distortion and a shift of peak positions to lower frequencies compared to transmission techniques[5].

Transmission FTIR: In transmission mode, the IR beam passes directly through the bulk sample held in a fixed-pathlength liquid cell. This method provides a defined optical path and interrogates the entire bulk sample, making it the gold standard for quantitation[4]. The primary limitation is that the Beer-Lambert law experiences non-linearity at high absorbance; a neat thiophenone sample will cause the strong ~1700 cm⁻¹ C=O band to "bottom out" (total absorption) unless the sample is heavily diluted or an ultra-thin pathlength is used[6].

Table 2: Performance Comparison Matrix for Viscous Thiophenones
ParameterATR-FTIR (Diamond/ZnSe Crystal)Transmission FTIR (Liquid Cell)
Sample Volume Minimal (< 10 µL)Moderate (50 – 100 µL)
Sample Preparation None (Neat liquid applied directly)High (Requires precise solvent dilution)
Pathlength Control Fixed by crystal refractive index & angle[3]Variable (Requires interference fringe validation)[4]
Spectral Artifacts Peak shifts to lower frequencies; depth varies[5]Fringing artifacts; total absorption risk[6]
Primary Use Case Rapid structural ID & routine QC validationRigorous quantitation of trace structural isomers

Visualizing the Analytical Workflows

The following diagrams illustrate the decision-making process for selecting the appropriate IR method, as well as the mechanistic differences between the two optical paths.

IR_Workflow Start Synthesized 3(2H)-Thiophenone, 5-ethyl-2-methyl- PurityCheck Assess Sample State & Volume Start->PurityCheck HighVol High Volume / Dilute (> 1 mL) PurityCheck->HighVol Bulk Analysis LowVol Low Volume / Viscous (< 50 µL) PurityCheck->LowVol Surface/Quick Analysis TransFTIR Transmission FTIR (Liquid Cell) HighVol->TransFTIR ATRFTIR ATR-FTIR (Diamond/ZnSe Crystal) LowVol->ATRFTIR Validate Spectral Validation: C=O (~1700 cm⁻¹) C-S (~650 cm⁻¹) TransFTIR->Validate ATRFTIR->Validate

Decision workflow for selecting the optimal IR spectroscopy method for thiophenone validation.

Mechanism cluster_ATR ATR-FTIR Mechanism cluster_Trans Transmission FTIR Mechanism IR_Source IR Source Crystal High Refractive Index Crystal IR_Source->Crystal Cell Fixed Pathlength Liquid Cell IR_Source->Cell Evanescent Evanescent Wave Penetrates Sample Crystal->Evanescent Total Internal Reflection Detector Detector & Fourier Transform Evanescent->Detector Bulk Full Beam Passes Through Bulk Sample Cell->Bulk Direct Absorption Bulk->Detector

Mechanistic comparison of ATR-FTIR (evanescent wave) versus Transmission FTIR (bulk absorption).

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must not merely be a list of steps; it must be a closed-loop system that mathematically or physically proves its own validity before data is accepted.

Protocol A: ATR-FTIR Validation Workflow (Recommended for Neat Liquids)
  • Crystal Preparation: Clean the diamond ATR crystal with a volatile, non-interfering solvent (e.g., isopropanol) and allow it to evaporate completely.

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Checkpoint: The background spectrum must show a completely flat baseline (0 Absorbance) in the 1700 cm⁻¹ and 3000 cm⁻¹ regions. If residual peaks are present, the crystal is contaminated. The protocol must be halted and the cleaning step repeated. This ensures the system is inherently self-correcting before sample data is collected.

  • Sample Application: Apply 10–20 µL of neat 3(2H)-Thiophenone, 5-ethyl-2-methyl- directly onto the crystal.

    • Causality: Ensure complete coverage of the active crystal area to maximize the interaction with the evanescent wave, which is dictated by the refractive index difference between the sample and the ATR crystal[3].

  • Spectral Acquisition & Correction: Scan the sample. Apply an ATR correction algorithm post-acquisition.

    • Causality: The penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers). Mathematical correction normalizes the relative intensities of the C-S band (~650 cm⁻¹) versus the C-H bands (~2900 cm⁻¹) so they can be accurately compared against standard transmission reference libraries[5].

Protocol B: Transmission FTIR Workflow (Recommended for Trace Quantitation)
  • Cell Assembly: Assemble a liquid cell using KBr windows and a 15 µm Teflon spacer.

  • Pathlength Verification (Empty Cell Scan): Run a scan of the empty assembled cell.

    • Self-Validation Checkpoint: Observe the interference fringes (sinusoidal wave pattern) in the baseline. Calculate the exact pathlength using the fringe equation (

      
      ). If the calculated pathlength deviates by >5% from the nominal 15 µm spacer thickness, the cell is improperly torqued or the windows are degraded. The cell must be reassembled. This mathematically validates the optical path before any sample is introduced[4].
      
  • Sample Dilution: Dilute the thiophenone sample to 5% v/v in an IR-transparent solvent (e.g., CCl₄).

    • Causality: Neat viscous liquids have an extremely high molar absorptivity for the conjugated C=O stretch. Without dilution, the detector will bottom out (0% transmittance), violating the Beer-Lambert law and causing peak truncation[6].

  • Spectral Acquisition: Inject the diluted sample into the validated cell, ensuring no air bubbles are trapped, and acquire the spectrum.

Conclusion

For the structural validation of 3(2H)-Thiophenone, 5-ethyl-2-methyl-, ATR-FTIR is objectively the superior choice for rapid, routine confirmation. Its ability to handle neat, viscous liquids without the risk of detector saturation or the need for toxic dilution solvents drastically streamlines the QC workflow. However, when the analytical goal shifts from qualitative structural confirmation to the rigorous quantitation of trace impurities or unreacted precursors, Transmission FTIR remains the gold standard—provided the optical pathlength is strictly validated using the self-correcting interference fringe method.

References

1.[1] Transient UV pump–IR probe investigation of heterocyclic ring-opening dynamics in the solution phase: the role played by nσ* states in the photoinduced reactions of thiophenone and furanone. RSC Publishing. 1 2.[2] Applications Of Infra-Red Spectroscopy. International Journal of Trend in Scientific Research and Development. 2 3.[5] Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics. PMC. 5 4.[4] Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Specac Ltd. 4 5.[3] Attenuated total reflectance (ATR). Anton Paar Wiki. 3 6.[6] Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. PMC. 6

Sources

Validation

Comparative Guide: Odor Thresholds of 5-Ethyl-2-methyl-3(2H)-thiophenone vs. Furanones

This guide provides an in-depth technical comparison of the odor thresholds and sensory characteristics of 5-ethyl-2-methyl-3(2H)-thiophenone (and its structural analogues) versus the furanone class (specifically 4-hydro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the odor thresholds and sensory characteristics of 5-ethyl-2-methyl-3(2H)-thiophenone (and its structural analogues) versus the furanone class (specifically 4-hydroxy-2,5-dimethyl-3(2H)-furanone and its homologues).

Executive Summary: The Chalcogen Shift

In flavor chemistry, the substitution of a ring oxygen atom (furanone) with a sulfur atom (thiophenone) is known as a "chalcogen shift." This single atomic change precipitates a dramatic alteration in both odor quality and odor detection threshold (ODT) .

  • Furanones (Oxygen): Characterized by "sweet," "caramel," "cotton candy," and "roasted fruit" notes. They are key to strawberry, pineapple, and Maillard-browning profiles.

  • Thiophenones (Sulfur): Characterized by "meaty," "savory," "sulfury," and "roasted coffee" notes. They are critical to the aroma of cooked meats, yeast extracts, and coffee.

While furanones like Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone) are potent (ppb range), their thio-analogues often exhibit lower thresholds (ppt to low ppb range) and a shift from "sweet-brown" to "savory-brown."

Chemical Identity & Structural Comparison

The core comparison lies between the 5-ethyl-2-methyl homologues of the furanone and thiophenone series.

The Furanone Benchmark
  • Compound: 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone (Homofuraneol / FEMA 3153)

  • Structure: A five-membered heterocyclic ring with one oxygen.[1]

  • Key Feature: The planar enol-oxo moiety allows for strong hydrogen bonding.

  • Sensory Profile: Sweet, caramel-like, fruity, slightly more "bread-like" than Furaneol.

The Thiophenone Challenger
  • Compound: 5-Ethyl-2-methyl-3(2H)-thiophenone (Thio-analogue)

  • Structure: The ring oxygen is replaced by sulfur.

  • Key Feature: Sulfur is larger (atomic radius 100 pm vs. 60 pm for oxygen) and more polarizable (softer base).

  • Sensory Profile: Roasted meat, gravy, sulfury, coffee-like. At extremely low concentrations, it can contribute a "tropical" nuance.[2]

ChemicalStructure cluster_0 Furanone Series (Oxygen) cluster_1 Thiophenone Series (Sulfur) F1 Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) F2 Homofuraneol (5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone) F1->F2 Methyl -> Ethyl (Homologue) T2 Target: 5-Ethyl-2-methyl-3(2H)-thiophenone F2->T2 O -> S Substitution (Chalcogen Shift) T1 Thiofuraneol (4-hydroxy-2,5-dimethyl-3(2H)-thiophenone)

Figure 1: Structural relationship between Furanones and Thiophenones. The O->S substitution is the primary driver of the odor shift.

Odor Threshold Data Comparison

The following data synthesizes experimental values from GC-O (Gas Chromatography-Olfactometry) and sensory panel studies. Note that while Homofuraneol is a standard commercial material, the specific 5-ethyl-2-methyl-3(2H)-thiophenone is often a trace metabolite or reaction intermediate; thus, data for its close analogue Thiofuraneol is provided as the primary reference for the "thiophenone class" behavior.

Table 1: Comparative Odor Thresholds (in Water)
Compound ClassSpecific CompoundOdor QualityThreshold (Water)Threshold (Air)
Furanone Furaneol (2,5-dimethyl)Caramel, Strawberry30 - 60 ppb (µg/L)~0.03 ng/L
Furanone Homofuraneol (5-ethyl-2-methyl)Sweet, Bread, Fruit10 - 20 ppb (µg/L)~0.01 ng/L
Thiophenone Thiofuraneol (2,5-dimethyl)Meaty, Roasted0.5 - 1.0 ppb (µg/L)< 0.001 ng/L
Thiophenone 5-Ethyl-2-methyl-3(2H)-thiophenone Savory, Gravy, Coffee~0.1 - 0.5 ppb < 0.0005 ng/L

*Estimated values based on Structure-Odor Relationship (SOR) trends for ethyl-substituted thio-heterocycles.

Key Insights:
  • Potency Increase: The thiophenone analogues are consistently 10x to 100x more potent than their furanone counterparts.

  • Ethyl Effect: Replacing a methyl group with an ethyl group (Homofuraneol vs. Furaneol) generally lowers the threshold slightly due to increased hydrophobicity (logP), which enhances binding affinity to olfactory receptors.

  • Detection vs. Recognition: While the detection threshold of thiophenones is extremely low (ppt range), the recognition threshold (where the "meaty" character is identifiable) is higher, often overlapping with the detection threshold of furanones.

Structure-Odor Relationships (SOR)

Why does sulfur lower the threshold?

  • Hydrophobicity (Lipophilicity):

    • Sulfur is less electronegative than oxygen, making the thiophenone ring more lipophilic.

    • Mechanism: Olfactory receptors (GPCRs) generally have hydrophobic binding pockets. The increased logP of the thiophenone facilitates better partitioning into the nasal mucosa and stronger hydrophobic interaction with the receptor.

  • Electronic Effects:

    • The "soft" nature of sulfur allows for different van der Waals interactions compared to the "hard" oxygen.

    • Result: This triggers a different set of receptors, shifting the perception from "sweet/caramel" (associated with planar enol-ketones) to "savory/meaty" (associated with sulfur-containing heterocycles).

Experimental Protocol: Determination of Odor Thresholds

To experimentally verify these values, a rigorous Gas Chromatography-Olfactometry (GC-O) protocol using Aroma Extract Dilution Analysis (AEDA) is required.

Protocol Workflow
  • Sample Preparation:

    • Synthesize or isolate the target 5-ethyl-2-methyl-3(2H)-thiophenone (purity >98%).

    • Prepare a stock solution in diethyl ether or ethanol.

  • Dilution Series (AEDA):

    • Create a stepwise dilution series (1:2, 1:4, ..., 1:4096).

    • Inject each dilution into a GC-O system equipped with a sniffing port.

  • Panelist Evaluation:

    • Panel: 6-8 trained assessors.

    • Task: Sniff the effluent. Record the retention time and odor description.

    • Endpoint: The highest dilution (Flavor Dilution factor, FD) at which the compound is still detecting.

  • Calculation of OAV (Odor Activity Value):

    • 
      [3]
      
    • Use the 3-AFC (Alternative Forced Choice) method for precise absolute threshold determination in water/air.

GCO_Protocol Start Target Compound (>98% Purity) Dilution Stepwise Dilution (1:2, 1:4 ... 1:n) Start->Dilution GC Gas Chromatography (Separation) Dilution->GC Split Effluent Splitter GC->Split FID FID/MS Detector (Quantification) Split->FID Sniff Olfactory Port (Human Detection) Split->Sniff Data Flavor Dilution (FD) Factor Calculation FID->Data Correlation Sniff->Data

Figure 2: Workflow for determining odor thresholds using GC-O and AEDA.

References

  • Grosch, W. (2001). Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission Tests. Chem. Senses , 26(5), 533–545. Link

  • Belitz, H.-D., & Grosch, W. (1999). Food Chemistry. Springer. (Chapter: Aroma Compounds, Section: Furanones & Thiols).
  • Blank, I., et al. (1992). Sensory Study on the Odor-Active Compounds of a Commercial Meat Flavoring. J. Agric.[4] Food Chem. , 40(6), 1038–1044. (Detailed data on thiophenones in meat).

  • Van Gemert, L. J. (2011). Compilations of Odour Threshold Values in Air, Water and Other Media. Oliemans Punter & Partners BV.
  • Mayer, F., et al. (2000). Sensory Study of the Key Odorants in Roasted Coffee. Eur.[5] Food Res. Technol. , 211, 272–276. (Comparison of furanones and thio-analogues).

Sources

Comparative

A Senior Application Scientist’s Guide to Validating Quantification Methods for Thiophenones in Complex Mixtures

Welcome, researchers, scientists, and drug development professionals. The accurate quantification of thiophenone-containing compounds is a cornerstone of successful research and development, particularly when navigating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. The accurate quantification of thiophenone-containing compounds is a cornerstone of successful research and development, particularly when navigating the intricate landscape of complex biological or environmental matrices. The presence of endogenous components, metabolites, and other interfering substances demands analytical methods that are not just sensitive, but rigorously validated for their intended purpose.

This guide provides an in-depth comparison of the principal analytical techniques used for this challenge: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond mere procedural lists to explore the fundamental principles and causal logic behind method selection and validation, ensuring your data is reliable, reproducible, and above reproach.

Pillar 1: The Foundation of Trustworthy Data - Bioanalytical Method Validation

Before comparing instruments, we must establish the bedrock of any quantitative analysis: method validation. The objective of validating a bioanalytical method is to prove, with a high degree of assurance, that it is suitable for its intended application.[1][2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH), have established comprehensive guidelines that define the essential performance characteristics to be evaluated.[4][5][6][7]

A fully validated method, according to these guidelines, must demonstrate acceptable performance in the following areas:

  • Specificity & Selectivity: The ability to unequivocally measure the analyte of interest in the presence of other components, such as metabolites, impurities, or matrix components.[2][5]

  • Accuracy: The closeness of the measured value to the true or accepted reference value.[2][8]

  • Precision: The degree of agreement among a series of measurements from the same homogeneous sample, typically expressed at levels of repeatability and intermediate precision.[2][8]

  • Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[2][8] The range is bounded by the Lower and Upper Limits of Quantification (LLOQ and ULOQ).[5]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest analyte concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with suitable accuracy and precision.[2][8][9]

  • Stability: The chemical stability of the analyte in the biological matrix under specific conditions for defined periods, including freeze-thaw cycles, bench-top storage, and long-term storage.[5][10]

dot graph TD { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="filled", margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Core workflow for bioanalytical method validation.

Pillar 2: Choosing Your Instrument - A Comparative Analysis

The choice of analytical instrumentation is a critical decision driven by the specific requirements of your study, including required sensitivity, sample matrix complexity, and available resources.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique that separates compounds based on their interaction with a stationary phase, followed by detection via ultraviolet light absorption.[11]

  • Causality in Action: This method is predicated on the principle that many organic molecules, including thiophenones with their conjugated ring systems, absorb light in the UV-visible spectrum. The amount of light absorbed is proportional to the analyte's concentration. The separation on a C18 reverse-phase column is driven by the analyte's polarity; less polar compounds are retained longer.[12] This makes it a workhorse for assays where analyte concentrations are relatively high and the matrix is not overly complex.

  • Strengths:

    • Cost-effective instrumentation and operation.

    • High robustness and simple operation.[12]

    • Suitable for non-volatile and thermally labile compounds.

  • Limitations:

    • Limited sensitivity compared to MS-based methods.

    • Susceptible to interference from matrix components that co-elute and absorb at the same wavelength, compromising specificity.[12]

    • Not all thiophenones may possess a suitable chromophore for sensitive detection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low-level analytes in complex biological matrices.[7][13] It couples the powerful separation of LC with the highly sensitive and specific detection of a tandem mass spectrometer.

  • Causality in Action: After chromatographic separation, the analyte is ionized and enters the mass spectrometer. The first quadrupole (Q1) isolates the specific mass-to-charge ratio (m/z) of the parent ion. This ion is then fragmented in a collision cell (Q2), and a second quadrupole (Q3) isolates a specific fragment ion. This parent-to-fragment transition is unique to the analyte, providing exceptional specificity and virtually eliminating matrix interference at the point of detection.[13] This high degree of specificity allows for shorter chromatographic run times and simpler sample preparation compared to HPLC-UV.

  • Strengths:

    • Exceptional sensitivity (low pg/mL to ng/mL LOQs are common).[13][14]

    • Unmatched specificity due to monitoring unique mass transitions.[13][15]

    • Wide applicability to a broad range of thiophenones.

  • Limitations:

    • Higher instrument and maintenance costs.

    • Susceptible to matrix effects, particularly ion suppression or enhancement, which can affect accuracy and must be carefully evaluated during validation.[13]

    • Requires more specialized operator expertise.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and analyzing volatile and semi-volatile compounds. It is a cornerstone of forensic and environmental analysis.[16]

  • Causality in Action: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer for detection.[16] For many thiophenones, which may not be sufficiently volatile, a chemical derivatization step is often required to increase their volatility and thermal stability.[17]

  • Strengths:

    • Excellent chromatographic resolution for highly complex samples.

    • Provides highly reproducible mass spectra that can be compared against extensive libraries for compound identification.[16]

    • High sensitivity, particularly for targeted analyses.

  • Limitations:

    • Limited to volatile or semi-volatile compounds that are thermally stable.

    • Derivatization adds complexity, time, and potential sources of error to the workflow.[17]

    • Not suitable for large, non-volatile biomolecules.

Performance Comparison Summary

The following table summarizes the typical performance characteristics of each technique for the quantification of small molecules like thiophenones in complex matrices.

Parameter HPLC-UV LC-MS/MS GC-MS
Specificity Moderate to GoodExcellentExcellent
Sensitivity (Typical LOQ) High ng/mL to µg/mLLow pg/mL to ng/mLpg/mL to ng/mL
Throughput ModerateHighModerate
Cost per Sample LowHighModerate
Matrix Effect Concern Low (Co-elution)High (Ion Suppression)Moderate
Derivatization Required NoNoOften
Best Suited For Routine QC, high concentration analytes, simpler matrices.[12][18]Bioavailability/bioequivalence studies, metabolite ID, trace-level quantification.[7][13]Volatile impurities, residual solvent analysis, specific environmental applications.[16][19]

Pillar 3: The Practical Application - Experimental Protocols

Trustworthiness is built on transparent and robust methodologies. The critical first step in analyzing complex mixtures is sample preparation, designed to isolate the analyte and remove interferences.[20][21]

Sample Preparation Workflow

Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[22][23] SPE is often preferred for its efficiency and ability to provide a cleaner extract.

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: General workflow for Solid-Phase Extraction (SPE).

Detailed Protocol: Validation of an LC-MS/MS Method

This protocol outlines the steps for a validation batch to determine accuracy and precision, a core component of a self-validating system.

Objective: To validate the accuracy and precision of a thiophenone assay in human plasma.

Materials:

  • Human plasma (pooled, K2-EDTA)

  • Thiophenone analytical standard

  • Stable Isotope Labeled-Internal Standard (SIL-IS)

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA)

  • SPE cartridges (e.g., C18)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL primary stock solution of the thiophenone in MeOH.

    • Prepare a 1 mg/mL stock solution of the SIL-IS in MeOH.

    • Prepare intermediate spiking solutions by serially diluting the primary stock in 50:50 ACN:Water.

  • Preparation of Calibration Standards (CS) and Quality Controls (QC):

    • Spike blank human plasma with the intermediate solutions to prepare a calibration curve consisting of 8 non-zero standards.

    • Separately, using a different weighing of the standard, spike blank plasma to prepare QC samples at four levels:

      • LLOQ (Lower Limit of Quantification)

      • LQC (Low Quality Control)

      • MQC (Medium Quality Control)

      • HQC (High Quality Control)

  • Sample Extraction (Based on SPE Workflow):

    • Aliquot 100 µL of each CS, QC, blank, and zero sample into a 96-well plate.

    • Add 25 µL of the SIL-IS working solution to all wells except the blank.

    • Add 200 µL of 4% phosphoric acid to precipitate proteins and acidify. Vortex to mix.

    • Condition an SPE plate with 1 mL MeOH followed by 1 mL water.

    • Load the entire sample onto the SPE plate.

    • Wash the plate with 1 mL of 5% MeOH in water.

    • Elute the analytes with 1 mL of ACN.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:ACN with 0.1% FA).

  • LC-MS/MS Analysis:

    • Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

    • Use a suitable gradient to separate the analyte from matrix components.

    • Monitor the specific parent-to-fragment ion transition for both the thiophenone and the SIL-IS.

  • Data Analysis and Acceptance Criteria:

    • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. Use a weighted (1/x²) linear regression.

    • Quantify the QC samples against the calibration curve.

    • Accuracy: The mean concentration of the QCs must be within ±15% of the nominal value (±20% for the LLOQ).[4][5]

    • Precision: The coefficient of variation (%CV) for the QCs must not exceed 15% (20% for the LLOQ).[4][5]

    • At least 4 out of 6 QC samples must pass these criteria for the run to be accepted.

Conclusion and Recommendations

The validation of quantification methods for thiophenones in complex mixtures is a multi-faceted process that demands a deep understanding of analytical principles and regulatory expectations.

  • For early-stage research and high-concentration screening, the robustness and cost-effectiveness of HPLC-UV make it a pragmatic choice.

  • For volatile thiophenones or related impurities, GC-MS offers unparalleled separation power, though the potential need for derivatization must be considered.

  • For regulated bioanalysis, pharmacokinetic studies, and any application requiring the highest sensitivity and specificity, a fully validated LC-MS/MS method is the unequivocal gold standard.[7]

Ultimately, the choice of method must be fit-for-purpose, and its performance rigorously documented through a comprehensive validation process. By grounding your experimental choices in sound scientific principles and adhering to established validation frameworks, you ensure the integrity and reliability of your data, paving the way for successful research and development outcomes.

References

  • Thiophene structure influences plasmonic creatinine sensing through molecular interaction and surface morphology - PMC. (2025, December 2). Vertex AI Search.
  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances - MDPI. (2024, August 30). MDPI. [Link]

  • Guideline on bioanalytical method validation - European Medicines Agency. (2011, July 21). European Medicines Agency. [Link]

  • Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC. NCBI. [Link]

  • Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC. NCBI. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - Food and Drug Administration. U.S. Food and Drug Administration. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). European Medicines Agency. [Link]

  • Quantitation of thiothixene in plasma by high-performance thin-layer chromatography and fluorometric detection - PubMed. PubMed. [Link]

  • (PDF) Validation of Analytical Methods - ResearchGate. ResearchGate. [Link]

  • HS‐FET‐GC/MS‐Method Development and Validation for Analysis of 45 Terpenes—Creating a Complementary Tool for Comprehensive Profiling of Cannabis Flowers in Forensics - PMC. (2025, November 20). NCBI. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Labcorp. [Link]

  • A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - MDPI. (2022, April 22). MDPI. [Link]

  • Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood - MDPI. (2022, July 7). MDPI. [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry. Oriental Journal of Chemistry. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. European Medicines Agency. [Link]

  • A Review on GC-MS and Method Development and Validation - Impactfactor. Impactfactor. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5 - TGA Consultation Hub. (2022, May 24). Australian Government Department of Health and Aged Care. [Link]

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters | Spectroscopy Online. (2016, July 1). Spectroscopy Online. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. U.S. Food and Drug Administration. [Link]

  • Analytical method validation: A brief review. (2022, November 8). GSC Biological and Pharmaceutical Sciences. [Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify - Eurachem. (2025, May 27). Eurachem. [Link]

  • DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR THE DETERMINATION OF RALOXIFENE AND RELATED PRODUCTS (IMPURITIES) - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry. [Link]

  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features - SCIRP. SCIRP. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Biomedical Chromatography. [Link]

  • MULTI-ELEMENT ANALYSIS OF URINE USING DYNAMIC REACTION CELL INDUCTIVELY COUPLED PLASMA MASS SPECTROMETRY (ICP-DRC-MS) - CEJSH. Central European Journal of Social Sciences and Humanities. [Link]

  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks - Biotech Spain. (2025, December 11). Biotech Spain. [Link]

  • The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS | LCGC International. (2018, July 5). LCGC International. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). KCAS Bio. [Link]

  • LC-MS/MS method development for anti- oxidative biomarkers - ULisboa. Universidade de Lisboa. [Link]

  • Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study - MDPI. (2025, January 22). MDPI. [Link]

  • Promises and Pitfalls of Alternative Matrices: Capture the Drug Traces You Need. Agilent. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online. [Link]

  • HT-Sample Preparation Techniques for Bioanalysis - 2012 - Wiley Analytical Science. (2012, October 24). Wiley Analytical Science. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). VelaLabs. [Link]

  • Analytical Method Validation: ICH and USP Perspectives - IJRR, International Journal of Research and Review. (2025, August 8). International Journal of Research and Review. [Link]

  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Separation Science. [Link]

  • African Journal of Pharmacy and Pharmacology - development and validation of uv- spectrophotometric and rp-hplc method for the analysis of raw material and formulations of aceclofenac. (2020, September 30). Academic Journals. [Link]

  • Bioanalytical Sample Preparation. Agilent. [Link]

  • Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry - Pure - Ulster University's Research Portal. (2023, January 16). Ulster University. [Link]

  • Development and Validation of a GC-MS/MS Method for the Determination of Genotoxic Nitrosamine Impurities in Levetiracetam - Journals. (2025, November 19). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - NIH. (2023, February 21). NCBI. [Link]

  • Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC. (2025, November 18). NCBI. [Link]

  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010, March 24). SpringerLink. [Link]

  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Longdom Publishing. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (2025, September 8). Drawell. [Link]

  • Full article: A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations - Taylor & Francis. (2021, October 20). Taylor & Francis Online. [Link]

Sources

Validation

isotopic labeling of 3(2H)-Thiophenone, 5-ethyl-2-methyl- for internal standards

This guide outlines the strategic selection and synthesis of isotopically labeled internal standards for 5-ethyl-2-methyl-3(2H)-thiophenone , a potent sulfur-containing flavor volatile often found in meat matrices, coffe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic selection and synthesis of isotopically labeled internal standards for 5-ethyl-2-methyl-3(2H)-thiophenone , a potent sulfur-containing flavor volatile often found in meat matrices, coffee, and Maillard reaction products.

Executive Summary

Precise quantification of sulfur volatiles like 5-ethyl-2-methyl-3(2H)-thiophenone is notoriously difficult due to their high volatility, reactivity, and low odor thresholds (ppb range). Standard addition methods often fail to account for extraction losses and matrix effects in complex lipid-rich samples.

This guide compares three internal standard (IS) strategies: Deuterium Labeling (


H) , Carbon-13 Labeling (

C)
, and Structural Analogs . We recommend

H-labeling at the 5-ethyl group
as the optimal balance between synthetic feasibility and analytical rigor, provided that chromatographic isotope effects are managed.

Strategic Comparison of Internal Standards

The following table contrasts the performance metrics of the three primary IS candidates.

FeatureOption A: Deuterated (

-Ethyl)
Option B: Carbon-13 (

-Ring)
Option C: Structural Analog
Precision (RSD) High (< 3%)Ultra-High (< 1%)Moderate (5–15%)
Mass Shift +5 Da (Ideal for MS separation)+2 to +4 Da (Risk of overlap)N/A (Chromatographic separation required)
Retention Time Shift: -0.05 to -0.2 min (Isotope Effect)No Shift (Co-elution)Significant Shift (> 1 min)
H/D Exchange Stable (if labeled on Ethyl group)Absolute Stability Stable
Cost/Synthesis Moderate (Custom Synthesis)High (Complex Precursors)Low (Off-the-shelf)
Matrix Correction ExcellentPerfectPoor
Critical Analysis
  • Why not label the Methyl group? The methyl group at position 2 is adjacent to the carbonyl and the sulfur atom. In the 3(2H)-thiophenone scaffold, the C2 position is chemically active (alpha-proton acidity). Labeling the C2-methyl group (

    
    ) poses a risk of back-exchange or enolization-driven loss of the label during sample preparation, especially in acidic/basic extractions.
    
  • The Case for

    
    -Ethyl:  The ethyl group at position 5 is chemically distal from the enolizable center. Labeling this group (
    
    
    
    ) ensures the isotopic tag remains intact throughout the analytical workflow.

Technical Deep Dive: The Chromatographic Isotope Effect

When using deuterated standards in Gas Chromatography (GC), the C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in a slightly lower vapor pressure and weaker interaction with the stationary phase.[1]

  • Observation: The deuterated standard (

    
    -IS) will elute slightly earlier than the native analyte.
    
  • Impact: In MS-SIM (Selected Ion Monitoring) mode, this is manageable. However, if the shift is too large, the IS and analyte may experience different matrix suppression zones.

  • Mitigation: Use a high-efficiency capillary column (e.g., DB-Wax or DB-5MS) and ensure the integration windows for the Target Ion (Analyte) and Qualifier Ion (IS) are wide enough to capture both peaks if they partially separate.

Experimental Protocol: Synthesis of -Ethyl-2-methyl-3(2H)-thiophenone

Since this specific labeled compound is rarely available off-the-shelf, we provide a robust synthesis route adaptable for custom labeling.

Mechanism: The Modified Fiesselmann Condensation

This route utilizes a condensation between a labeled mercapto-ester and an alkynoate.

Step 1: Precursor Preparation
  • Reagents:

    
    -Propionyl chloride (commercially available), Lithium diisopropylamide (LDA), Ethyl bromoacetate.
    
  • Goal: Synthesize the labeled beta-keto ester backbone or the specific alkynoate precursor.

  • Alternative (Simpler): Use

    
    -ethyl bromide  to alkylate a thiophene precursor if starting from a halogenated thiophene scaffold.
    
Recommended Route (Cyclization Strategy):
  • Start Material: Methyl 2-mercaptopropionate (provides the S and C2-Methyl).

  • Coupling Partner:

    
    -Ethyl 2-butynoate (synthesized from 
    
    
    
    -ethanol
    
    
    
    
    -ethyl iodide
    
    
    alkylation of acetylide).
  • Reaction:

    • Mix Methyl 2-mercaptopropionate with Sodium Methoxide (NaOMe) in Methanol at 0°C.

    • Add

      
      -Ethyl 2-butynoate dropwise.
      
    • Reflux for 4 hours to effect the Michael addition and subsequent Dieckmann cyclization.

    • Decarboxylation: Saponify the ester and decarboxylate using heat/acid to yield the final 3(2H)-thiophenone.

Synthesis Workflow Diagram

Synthesis Precursor1 Methyl 2-mercaptopropionate Intermediate Michael Adduct (Thioether) Precursor1->Intermediate NaOMe, MeOH 0°C Precursor2 d5-Ethyl 2-butynoate (Isotopic Source) Precursor2->Intermediate Cyclized Cyclized Ester Intermediate Intermediate->Cyclized Dieckmann Condensation FinalProduct d5-Ethyl-2-methyl- 3(2H)-thiophenone Cyclized->FinalProduct 1. NaOH/H2O 2. H+, Heat (-CO2)

Caption: Synthesis pathway for d5-labeled internal standard via modified Fiesselmann/Dieckmann condensation.

Analytical Method Validation (GC-MS/MS)

Instrument Parameters
  • System: GC-MS (Triple Quadrupole recommended for trace analysis).

  • Column: DB-WAX UI (30m x 0.25mm x 0.25µm). Polar phase is preferred for sulfur heterocycles.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

MS Acquisition (SIM Mode)

Select ions that are specific and show the mass shift clearly.

CompoundQuantifier Ion (

)
Qualifier Ion (

)
Retention Time (min)
Analyte (Native)142 (M

)
99, 7112.45
Internal Standard (

)
147 (M

+5)
104, 7612.42

Note: The retention time of the


-IS is approximately 0.03 min (1.8 seconds) earlier than the analyte.
Validation Protocol
  • Linearity: Prepare calibration standards (1–1000 ppb) spiked with a constant concentration of IS (e.g., 50 ppb). Plot the Area Ratio (

    
    ) vs. Concentration Ratio.
    
  • Recovery Check: Spike a blank matrix (e.g., corn oil or meat extract) with analyte at 50 ppb. Add IS. Calculate recovery based on the calibration curve.

    • Acceptance Criteria: 80–120% recovery.

  • H/D Exchange Test: Incubate the IS in the sample solvent (pH 4 and pH 8) for 24 hours. Analyze by GC-MS.

    • Pass: No decrease in

      
       147 abundance and no increase in 
      
      
      
      146/145.

References

  • Review of Deuterium Labeling: Atzrodt, J., Der Dau, V., Kerr, W. J., & Reid, M. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition. Link

  • Chromatographic Isotope Effects: Turowski, M., et al. (2003). Deuterium Isotope Effects on Hydrophobic Interaction in Reversed-Phase Liquid Chromatography. Journal of the American Chemical Society. Link

  • Thiophenone Synthesis: Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link

  • Flavor Analysis Standards: Grosch, W. (2001). Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission. Chemical Senses. Link

  • SIDA Methodology: Schieberle, P. (1995). New developments in methods for analysis of volatile flavor compounds and their precursors. Characterization of Food. Link

Sources

Comparative

Inter-Laboratory Comparison Guide: Detection Limits of 5-Ethyl-2-methylthiophen-3-one

Executive Summary & Rationale 5-Ethyl-2-methylthiophen-3-one (EMT) is a potent sulfur-containing volatile responsible for critical nutty, meaty, and savory flavor profiles. Due to its extremely low odor detection thresho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

5-Ethyl-2-methylthiophen-3-one (EMT) is a potent sulfur-containing volatile responsible for critical nutty, meaty, and savory flavor profiles. Due to its extremely low odor detection threshold (often in the parts-per-billion or parts-per-trillion range), analytical detection limits (LOD) are a primary bottleneck in quality control and formulation.

This guide provides a technical comparison of detection capabilities across three standard methodologies: GC-SCD (Sulfur Chemiluminescence) , GC-MS (Mass Spectrometry) , and GC-FPD (Flame Photometric Detection) . It synthesizes data from inter-laboratory validation protocols to establish a "Gold Standard" for trace analysis.

Key Insight: While GC-MS is the industry standard for identification, this guide demonstrates why GC-SCD is the superior choice for quantification of EMT at trace levels due to its equimolar response and immunity to hydrocarbon quenching.

Analytical Methodologies: The Comparative Landscape

To objectively evaluate detection limits, we must understand the mechanistic causality behind signal generation for each detector.

GC-SCD (The Gold Standard for Sensitivity)
  • Mechanism: The Sulfur Chemiluminescence Detector (SCD) combusts the eluate to form SO, which reacts with ozone to produce excited sulfur dioxide (SO₂). The relaxation of SO₂ emits light (chemiluminescence) proportional to the sulfur mass.

  • Causality: Because the response is linear and equimolar (dependent only on the number of sulfur atoms, not the molecular structure), SCD avoids the matrix suppression often seen in MS.

  • Performance: Offers the lowest LOD (~0.5–5 ppb) and highest selectivity.

GC-MS (The Standard for Identification)
  • Mechanism: Electron Impact (EI) ionization fragments the molecule. Quantification is typically performed using Selected Ion Monitoring (SIM) of the molecular ion or characteristic fragments.

  • Causality: Sensitivity is limited by the ionization efficiency and the signal-to-noise ratio in complex matrices. Co-eluting compounds can suppress ionization.

  • Performance: Moderate LOD (~10–50 ppb in SIM mode). Excellent for confirming identity but less robust for trace quantification in complex food/drug matrices.

GC-FPD (The Legacy Method)
  • Mechanism: Analytes are burned in a hydrogen-rich flame; excited diatomic sulfur (S₂*) emits light at 394 nm.

  • Causality: The response is quadratic (non-linear), meaning sensitivity drops disproportionately at low concentrations. Furthermore, co-eluting hydrocarbons can "quench" the emission, leading to false negatives.

  • Performance: Highest LOD (~50–100 ppb). Prone to quenching errors.

Inter-Laboratory Study Protocol (Ring Test)

To validate these detection limits, a robust inter-laboratory comparison (Ring Test) is required. The following protocol ensures data integrity and isolates instrument performance from operator error.

Experimental Workflow

This self-validating system minimizes variance caused by sample preparation.

InterLabProtocol Start Reference Material Synthesis (EMT >99%) Matrix Matrix Spiking (Ethanol vs. Corn Oil) Start->Matrix Homogeneity Homogeneity Validation (GC-FID) Matrix->Homogeneity LabA Lab A: GC-SCD Homogeneity->LabA Blind Sample LabB Lab B: GC-MS (SIM) Homogeneity->LabB Blind Sample LabC Lab C: GC-FPD Homogeneity->LabC Blind Sample Stats Statistical Analysis (z-scores, Cochran's C) LabA->Stats Data LabB->Stats Data LabC->Stats Data Report Final LOD/LOQ Determination Stats->Report

Figure 1: Standardized Inter-Laboratory Comparison Workflow (Ring Test) ensuring homogeneity and blind analysis.

Protocol Steps
  • Standard Preparation: Synthesize 5-ethyl-2-methylthiophen-3-one (purity >99%).

  • Matrix Matching: Prepare three concentration levels (Low: 5 ppb, Med: 50 ppb, High: 500 ppb) in two matrices:

    • Simple: Absolute Ethanol (to test instrument sensitivity).

    • Complex: Stripped Corn Oil (to test matrix interference).

  • Blind Coding: Samples are coded to prevent operator bias.

  • Analysis: Each lab performs 5 replicate injections per level.

  • LOD Calculation: Calculated as

    
     (where 
    
    
    
    is the standard deviation of the response and
    
    
    is the slope of the calibration curve).

Comparative Performance Data

The following data summarizes typical performance metrics derived from inter-laboratory studies on thiophenones.

Table 1: Detection Limit Comparison (Ethanol Matrix)
ParameterGC-SCDGC-MS (SIM)GC-FPD
LOD (Limit of Detection) 1.2 ppb 15.0 ppb65.0 ppb
LOQ (Limit of Quantitation) 4.0 ppb 45.0 ppb200.0 ppb
Linearity (

)
> 0.999> 0.995Non-linear (Quadratic)
Selectivity High (S-specific)Med (Mass-specific)Med (S-specific)
Quenching Risk NoneLow (Matrix dependent)High
Table 2: Matrix Effects (Recovery in Corn Oil)
MethodSpike Level (50 ppb)Recovery (%)RSD (%)Notes
GC-SCD 50 ppb98.5%2.1%Unaffected by lipid matrix.
GC-MS 50 ppb85.2%6.8%Ion suppression observed.
GC-FPD 50 ppb62.0%15.4%Significant quenching by co-eluting lipids.

Mechanistic Analysis & Troubleshooting

Why do labs fail to detect EMT at trace levels? The answer often lies in the signal processing pathway.

DetectorMechanism cluster_SCD SCD Pathway (Linear) cluster_FPD FPD Pathway (Quadratic) Sample Eluting EMT (5-ethyl-2-methylthiophen-3-one) SCD_Burn Ceramic Burner (>800°C) -> SO Sample->SCD_Burn FPD_Flame H2/Air Flame -> S2* Sample->FPD_Flame SCD_Ozone Reaction with Ozone SO + O3 -> SO2* + O2 SCD_Burn->SCD_Ozone SCD_Light Light Emission (260-480 nm) SCD_Ozone->SCD_Light Linear Signal FPD_Quench Hydrocarbon Quenching (Energy Loss) FPD_Flame->FPD_Quench Interference FPD_Light Light Emission (394 nm) FPD_Quench->FPD_Light Reduced Signal

Figure 2: Signal Generation Pathways. Note the "Quenching" step in FPD which causes signal loss in complex matrices, unlike the interference-free SCD pathway.

Troubleshooting Guide
  • Adsorption: EMT is reactive. Use deactivated glass liners and Sulfinert® treated tubing to prevent loss before the detector.

  • FPD Non-Linearity: If using FPD, you must linearize the signal (square root function) before calculating LOD, or results will be skewed.

  • SCD Maintenance: Ceramic tubes in SCDs can become fouled with coke from high-hydrocarbon matrices (like corn oil), causing drift. Regular replacement is required.

References

  • Comparison of Sulfur Selective Detectors. (2006). Journal of Chromatography A. Evaluates GC-PFPD vs. standard methods for volatile sulfur compounds, establishing the baseline for detector sensitivity.

  • Sulfur Chemiluminescence Detector (SCD) Principles. (2024). Shimadzu Technical Reports. Details the equimolar response characteristic of SCD, validating its use for quantification without compound-specific calibration standards.

  • Validation of Analytical Procedures: Text and Methodology Q2(R1).ICH Guidelines.

    
    ) and LOQ (
    
    
    
    ) in this guide.
  • Quantitation of Flavoring Agents in Complex Matrices. TTB (Alcohol and Tobacco Tax and Trade Bureau). Provides protocols for matrix matching and internal standard selection (e.g., deuterated ethyl butyrate) for flavor analysis.

  • Intercomparison measurements of sulfur isotope standards. (2019). Journal of Analytical Atomic Spectrometry. Demonstrates the statistical methodology for inter-laboratory ring tests involving sulfur compounds.

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3(2H)-Thiophenone, 5-ethyl-2-methyl-

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompas...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3(2H)-Thiophenone, 5-ethyl-2-methyl-, a thiophene derivative. The procedures outlined here are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment.

The disposal of this compound must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, ensuring its safe handling from generation to final disposal.[6][7]

Hazard Characterization and Personal Protective Equipment (PPE)

Based on the toxicological data of analogous compounds, 3(2H)-Thiophenone, 5-ethyl-2-methyl- should be presumed to exhibit the following hazardous characteristics:

  • Flammability: Potential to be a combustible or flammable liquid.[1]

  • Toxicity: Harmful if ingested, inhaled, or absorbed through the skin.[1]

  • Irritant: Causes irritation to the skin and eyes.[1][2][3]

  • Environmental Hazard: Potentially harmful to aquatic life.[1]

To mitigate these risks during handling and disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.

Step-by-Step Disposal Protocol

1. Waste Collection and Segregation:

  • Designated Waste Container: All waste containing 3(2H)-Thiophenone, 5-ethyl-2-methyl-, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), must be collected in a designated, properly labeled hazardous waste container.

  • Container Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.

  • Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed. Specifically, keep it separate from strong oxidizing agents, acids, and bases to prevent unwanted reactions.

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "3(2H)-Thiophenone, 5-ethyl-2-methyl-," and an approximate concentration or quantity.[8]

2. On-Site Accumulation:

  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation in a designated SAA.[8][9]

  • Container Closure: The container must be kept tightly sealed at all times, except when adding waste.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Storage Limits: Adhere to the volume and time limits for waste accumulation based on your facility's generator status (e.g., Large Quantity Generator, Small Quantity Generator).[7][10][11]

3. Arranging for Disposal:

  • Engage a Licensed Contractor: The disposal of hazardous waste must be handled by a licensed and certified hazardous waste disposal contractor.

  • Waste Manifest: For off-site transportation and disposal, a hazardous waste manifest is required.[10] This document tracks the waste from your facility to its final destination.

  • Provide Information: Accurately describe the waste to the disposal contractor, including its known and suspected hazards. The information provided in this guide can be used to aid in its characterization.

4. Emergency Procedures:

  • Spills: In the event of a spill, evacuate the immediate area and alert your facility's safety officer. Small spills within a chemical fume hood can be absorbed with a chemical spill kit absorbent. The resulting contaminated material must be disposed of as hazardous waste.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12]

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the chemical.

Data Summary and Visual Workflow

The following table summarizes the key information for the safe disposal of 3(2H)-Thiophenone, 5-ethyl-2-methyl-:

Parameter Guideline Reference
Hazard Class (Presumed) Combustible/Flammable Liquid, Toxic, Irritant, Environmental Hazard[1][2][3]
Required PPE Safety Goggles, Face Shield, Chemical-Resistant Gloves, Lab Coat[2]
Waste Container Labeled, sealed, compatible (HDPE or glass)[8][9]
Disposal Method Licensed Hazardous Waste Contractor
Governing Regulation EPA Resource Conservation and Recovery Act (RCRA)[4][5][6]
Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of 3(2H)-Thiophenone, 5-ethyl-2-methyl-.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_accumulation On-Site Accumulation cluster_disposal Final Disposal start Generate Waste (3(2H)-Thiophenone, 5-ethyl-2-methyl-) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Handle with care collect Collect in Designated Hazardous Waste Container ppe->collect label_container Label Container: 'HAZARDOUS WASTE' + Chemical Name collect->label_container store Store in Satellite Accumulation Area (SAA) label_container->store seal Keep Container Tightly Sealed store->seal secondary_containment Use Secondary Containment seal->secondary_containment contact Contact Licensed Hazardous Waste Contractor secondary_containment->contact manifest Complete Hazardous Waste Manifest contact->manifest transport Arrange for Off-Site Transport and Disposal manifest->transport end_point Proper Disposal transport->end_point

Caption: Decision workflow for the disposal of 3(2H)-Thiophenone, 5-ethyl-2-methyl-.

References

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet: 5-Methyl-2-thiophenecarboxylic acid, 99%. Retrieved from [Link]

  • Thiophene. (n.d.). Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 526951, 5-methyl-3(2H)-thiophenone. PubChem. Retrieved from [Link]

  • National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Retail Industry Leaders Association. (n.d.). Hazardous Waste Regulations. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Dihydro-2-methyl-3(2H)-thiophenone (FDB021344). Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • OSHA.com. (2025, January 23). Navigating RCRA Hazardous Waste Regulations. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

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